Holmium(III) phosphate
Description
Structure
2D Structure
Properties
CAS No. |
14298-39-6 |
|---|---|
Molecular Formula |
H3HoO4P |
Molecular Weight |
262.926 g/mol |
IUPAC Name |
holmium;phosphoric acid |
InChI |
InChI=1S/Ho.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
GHJOLHIXGZDNBM-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[Ho+3] |
Canonical SMILES |
OP(=O)(O)O.[Ho] |
Other CAS No. |
14298-39-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis Methodologies for Holmium Iii Phosphate Systems
Aqueous Precipitation Routes
Aqueous precipitation represents a straightforward and widely used approach for synthesizing inorganic materials like Holmium(III) phosphate (B84403) from soluble precursors. This category can be broadly divided into direct and homogeneous precipitation techniques.
Direct precipitation involves the direct mixing of solutions containing the constituent ions, leading to the rapid formation of an insoluble product. For Holmium(III) phosphate nanomaterials, this typically involves combining an aqueous solution of a soluble holmium salt with a phosphate source. patsnap.com
A common procedure begins with preparing separate solutions of a Ho³⁺ salt, such as holmium nitrate (B79036) (Ho(NO₃)₃·6H₂O), and a phosphate salt, like disodium (B8443419) hydrogen phosphate (Na₂HPO₄·12H₂O). patsnap.com The phosphate solution is then added to the holmium solution under continuous stirring. patsnap.com A critical step in controlling the morphology of the resulting nanomaterials is the careful adjustment of the reaction mixture's pH to a value between 0.5 and 3.0. patsnap.com Following pH adjustment, the solution is aged at a controlled temperature, typically between 20°C and 90°C, for one hour or more to allow for the growth and crystallization of the this compound nanomaterials. patsnap.com This method is effective for producing various nanostructures, including nanowires, nanorods, and nanoparticles. patsnap.com
Table 1: Typical Parameters for Direct Precipitation of HoPO₄ Nanomaterials
| Parameter | Value/Reagent | Purpose |
|---|---|---|
| Holmium Precursor | Holmium Nitrate [Ho(NO₃)₃·6H₂O] | Source of Ho³⁺ ions |
| Phosphate Precursor | Disodium Phosphate [Na₂HPO₄·12H₂O] | Source of PO₄³⁻ ions |
| Stirring Speed | ~350 rpm | Ensures homogeneous mixing of reactants |
| pH | 0.5 - 3.0 | Controls nucleation and growth kinetics |
| Aging Temperature | 20 - 90 °C | Promotes crystallization and particle growth |
This table is based on data from a patented preparation method for holmium phosphate nanomaterials. patsnap.com
Homogeneous precipitation is a technique where the precipitating agent is not added directly but is generated slowly and uniformly throughout the solution. iupac.orglibretexts.org This approach minimizes high local supersaturation, which often occurs in direct precipitation, resulting in the formation of larger, more uniform, and purer crystalline particles that are easier to filter. libretexts.org
The precipitating agent is produced by an in-situ chemical reaction. iupac.org For phosphates, this can be achieved in several ways. One method involves the slow hydrolysis of urea, which decomposes upon heating to produce ammonia, gradually increasing the solution's pH and causing controlled precipitation. aston.ac.uk Another strategy is the "cation-release" technique, where the metal ion (in this case, Ho³⁺) is initially sequestered in a stable complex, such as with ethylenediaminetetraacetic acid (EDTA). The slow decomposition of this complex, often triggered by an oxidizing agent like hydrogen peroxide, gradually releases the holmium ions into the solution to react with the phosphate ions present. aston.ac.uknih.gov This controlled release ensures that the precipitation occurs slowly and uniformly. libretexts.org
Table 2: Conceptual Comparison of Precipitation Methods
| Feature | Direct Precipitation | Homogeneous Precipitation |
|---|---|---|
| Reagent Addition | Direct mixing of precipitant | Precipitant generated in situ |
| Supersaturation | High, localized | Low, uniform |
| Particle Size | Often small, colloidal | Larger, more crystalline |
| Purity | Prone to occlusions and impurities | Generally higher purity |
| Filtration | Can be difficult | Typically easier |
Solution-Based Approaches
Solution-based synthesis methods provide excellent control over the composition and properties of the final material at a molecular level. The sol-gel process is a prominent example of this approach.
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. nih.gov The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. nih.gov For this compound, this would involve the hydrolysis and condensation of molecular precursors containing holmium and phosphorus.
The synthesis typically starts with a solution of a holmium precursor, such as a holmium alkoxide or salt (e.g., holmium nitrate), and a phosphorus precursor. nih.gov Common phosphorus precursors include triethyl phosphate (TEP) or phosphoric acid. nih.gov These precursors undergo hydrolysis and polycondensation reactions to form a three-dimensional network structure, resulting in a gel. nih.gov The gel is then aged, dried to remove the solvent, and finally subjected to a heat treatment (calcination) to remove organic residues and induce crystallization of the desired this compound phase. researchgate.net The sol-gel method offers excellent chemical homogeneity and can be used to synthesize materials at relatively low temperatures. nih.gov
Table 3: Common Precursors in Sol-Gel Synthesis of Metal Phosphates
| Ion Source | Precursor Example | Chemical Formula |
|---|---|---|
| Holmium (Ho³⁺) | Holmium(III) Nitrate Tetrahydrate | Ho(NO₃)₃·4H₂O |
| Holmium(III) Ethoxide | Ho(OC₂H₅)₃ | |
| Phosphate (PO₄³⁻) | Triethyl Phosphate (TEP) | C₆H₁₅O₄P |
| Phosphorus Pentoxide | P₂O₅ |
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in solutions at temperatures above the solvent's boiling point, carried out in a sealed vessel called an autoclave. sigmaaldrich.com When water is the solvent, the process is termed "hydrothermal," while "solvothermal" refers to the use of non-aqueous solvents. sigmaaldrich.comornl.gov
These methods are highly effective for producing well-crystallized materials directly from solution, often without the need for a post-synthesis calcination step. nih.gov The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the product. znaturforsch.com For this compound, a typical hydrothermal synthesis would involve placing a mixture of a holmium salt (e.g., HoCl₃) and a phosphate source (e.g., H₃PO₄ or a soluble phosphate salt) in an aqueous solution inside a Teflon-lined autoclave. frontiersin.orgresearchgate.net The autoclave is then heated to a specific temperature (e.g., 120-250°C) for a set duration (hours to days). frontiersin.org During this process, HoPO₄ crystals nucleate and grow. Researchers have found that hydrothermal conditions can favor the formation of denser, less hydrated, and higher-dimensional structures compared to syntheses at ambient temperature. researchgate.net
Table 4: Typical Parameters for Hydrothermal/Solvothermal Synthesis
| Parameter | Description | Typical Range |
|---|---|---|
| Solvent | Water (hydrothermal) or organic liquid (solvothermal) | - |
| Temperature | Reaction temperature inside the autoclave | 100 - 1000 °C |
| Pressure | Autogenous pressure generated by the heated solvent | 1 atm - 10,000 atm |
| Time | Duration of the heating process | A few hours to several days |
| Precursors | Soluble or sparingly soluble salts of the desired elements | - |
Solid-State Synthesis Approaches for Complex Phosphates
Solid-state synthesis, also known as the ceramic method, is a traditional and powerful technique for preparing polycrystalline solids. This method involves the direct reaction of solid starting materials at high temperatures. It is particularly useful for synthesizing complex or mixed-metal phosphates that are not easily accessible through solution-based routes.
The process begins with the intimate mixing of stable, solid precursors, such as holmium oxide (Ho₂O₃), an alkali metal carbonate or phosphate (e.g., Na₂CO₃), and a phosphorus source like ammonium (B1175870) dihydrogen phosphate ((NH₄)₂HPO₄). researchgate.net The mixture is thoroughly ground to maximize the contact area between the reactant particles. The homogenized powder is then heated in a furnace at high temperatures, often in multiple stages with intermediate grinding, to ensure a complete reaction and the formation of a homogeneous final product. The high temperatures provide the thermal energy needed to overcome the kinetic barriers of diffusion and reaction in the solid state. This approach is well-suited for producing thermally stable, complex holmium-containing phosphates.
Table 5: Example Precursors for Solid-State Synthesis of a Complex Phosphate (e.g., NaHo(PO₃)₄)
| Component | Precursor Example | Chemical Formula |
|---|---|---|
| Holmium | Holmium(III) Oxide | Ho₂O₃ |
| Alkali Metal | Sodium Carbonate | Na₂CO₃ |
| Phosphate | Ammonium Dihydrogen Phosphate | (NH₄)H₂PO₄ |
Nanostructure Fabrication Techniques
The fabrication of this compound nanostructures has garnered significant interest due to their potential applications in various technological fields. The precise control over the size, shape, and dimensionality of these nanomaterials is crucial for tailoring their specific properties. This section details the controlled synthesis of this compound nanoparticles and explores methodologies for the formation of one-dimensional (1D) nanostructures.
Controlled Synthesis of this compound Nanoparticles
A successful method for the controlled synthesis of this compound (HoPO₄) nanoparticles involves a homogeneous precipitation reaction within a polyol medium. chemistry.kz This approach allows for tunable control over the nanoparticle size by adjusting the concentration of the phosphate precursor.
The synthesis is typically carried out using holmium acetate (B1210297) as the holmium source and phosphoric acid as the phosphate source. chemistry.kz Butylene glycol often serves as the polyol medium, which also acts as a solvent and a stabilizing agent. The reaction is conducted at an elevated temperature, for instance, by dissolving holmium acetate in butylene glycol at 70 °C, followed by the addition of phosphoric acid after the solution cools to room temperature. chemistry.kz The subsequent reaction can be accelerated using microwave irradiation, for example, at 180 °C for one hour. chemistry.kz
The concentration of phosphoric acid has been identified as a critical parameter in controlling the size of the resulting HoPO₄ nanoparticles. chemistry.kz Experimental findings have demonstrated that varying the molarity of phosphoric acid allows for the production of cube-shaped nanoparticles with average sizes of 27 nm, 48 nm, and 80 nm. chemistry.kz A lower concentration of phosphoric acid (e.g., 0.075 M) tends to produce smaller nanoparticles, while a higher concentration (e.g., 0.30 M) results in larger nanoparticles. chemistry.kz
The following table summarizes the experimental conditions for the size-controlled synthesis of HoPO₄ nanoparticles.
| Holmium Precursor | Phosphate Precursor | Solvent | Reaction Conditions | Resulting Nanoparticle Size |
|---|---|---|---|---|
| Holmium Acetate (0.01 M) | Phosphoric Acid (0.075 M) | Butylene Glycol | Microwave at 180 °C for 1 hour | 27 nm |
| Holmium Acetate (0.01 M) | Phosphoric Acid (0.15 M) | Butylene Glycol | Microwave at 180 °C for 1 hour | 48 nm |
| Holmium Acetate (0.01 M) | Phosphoric Acid (0.30 M) | Butylene Glycol | Microwave at 180 °C for 1 hour | 80 nm |
Formation of One-Dimensional this compound Nanostructures (e.g., Nanowires, Nanorods, Nanotubes, Nanofibers)
While the synthesis of zero-dimensional this compound nanoparticles is established, the fabrication of one-dimensional (1D) nanostructures such as nanowires, nanorods, nanotubes, and nanofibers is an area of ongoing research. Methodologies developed for other lanthanide phosphates, however, provide a strong foundation for the potential synthesis of 1D HoPO₄ nanostructures. These techniques primarily focus on directing the anisotropic growth of the nanocrystals.
Hydrothermal and Solvothermal Methods: Hydrothermal and solvothermal syntheses are widely employed for the production of 1D nanostructures of various materials, including other lanthanide phosphates like LaPO₄ and GdPO₄. mdpi.com These methods involve a chemical reaction in a sealed vessel (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal). For the synthesis of 1D HoPO₄ nanostructures, a holmium salt (e.g., holmium chloride or nitrate) and a phosphate source (e.g., phosphoric acid or an ammonium phosphate salt) would be the primary reactants.
The anisotropic growth required for the formation of nanorods or nanowires can be encouraged by the use of structure-directing agents or surfactants. These molecules can selectively adsorb to specific crystallographic faces of the growing nanocrystal, inhibiting growth in certain directions and promoting it in others. The choice of solvent can also play a crucial role in controlling the morphology of the final product.
Surfactant-Assisted Synthesis: The use of surfactants is a key strategy in promoting the formation of 1D nanostructures. Cationic, anionic, or non-ionic surfactants can be added to the reaction mixture to control the nucleation and growth processes. For instance, in the synthesis of other nanomaterials, surfactants have been shown to act as templates, directing the self-assembly of nanoparticles into larger, ordered structures like nanorods.
The following table outlines a hypothetical set of parameters for the surfactant-assisted hydrothermal synthesis of this compound nanorods, based on established methods for analogous materials.
| Synthesis Method | Holmium Precursor | Phosphate Precursor | Solvent | Structure-Directing Agent | Potential 1D Nanostructure |
|---|---|---|---|---|---|
| Hydrothermal/Solvothermal | Holmium(III) Chloride | Ammonium Dihydrogen Phosphate | Water/Ethanol mixture | Cetyltrimethylammonium bromide (CTAB) | Nanorods/Nanowires |
| Surfactant-Assisted Solvothermal | Holmium(III) Nitrate | Triethyl Phosphate | Ethylene Glycol | Polyvinylpyrrolidone (PVP) | Nanorods |
Template-Assisted Synthesis for Nanotubes: The fabrication of nanotubes generally requires the use of a template. This can involve the deposition of the desired material onto a pre-existing nanorod or nanowire template, followed by the removal of the template core. Alternatively, porous membranes with nano-sized channels can be used as templates, where the material is deposited onto the walls of the pores.
Electrospinning for Nanofibers: Electrospinning is a versatile technique for producing long, continuous nanofibers. This method involves the ejection of a polymer solution containing the precursor materials through a nozzle in the presence of a strong electric field. For this compound nanofibers, a solution containing a suitable polymer (e.g., polyvinylpyrrolidone) and holmium and phosphate precursors would be electrospun, followed by a calcination step to remove the polymer and form the crystalline HoPO₄ nanofibers.
Advanced Structural Characterization of Holmium Iii Phosphate Systems
Crystallographic Analysis
Crystallographic analysis is fundamental to determining the three-dimensional arrangement of atoms within Holmium(III) phosphate (B84403). Various X-ray diffraction techniques are employed to probe its crystal lattice, providing precise data on its structural framework and the coordination environment of the holmium ions.
Monazite (B576339) Structural Framework Investigations
Holmium(III) phosphate, like many other rare-earth phosphates, can adopt the monazite crystal structure. The monazite structure is a monoclinic system characterized by a framework of alternating REO₉ polyhedra and PO₄ tetrahedra, where RE represents a rare-earth element. arizona.eduresearchgate.net This structure is known for its stability and ability to incorporate various rare-earth elements and actinides. researchgate.netwikipedia.org
The monazite framework consists of chains of these polyhedra and tetrahedra running parallel to the csic.es direction. arizona.edu In this arrangement, the larger rare-earth ions, such as the light rare-earth elements (LREEs), are typically accommodated in a nine-coordinate environment. arizona.eduresearchgate.net While holmium is considered a heavy rare-earth element (HREE), which more commonly crystallizes in the tetragonal xenotime (B576624) structure with eight-fold coordination, the possibility of it forming a monazite structure under certain conditions is a subject of crystallographic investigation. arizona.eduresearchgate.netwikipedia.org The flexibility of the monazite structure allows for some variation in the size of the incorporated rare-earth ion. i2massociates.com
Crystal Structure Determination via X-ray Diffraction (XRD)
X-ray diffraction (XRD) is a primary technique for determining the crystal structure of this compound. csic.es By analyzing the diffraction pattern produced when X-rays interact with the crystalline material, researchers can identify the crystal system, space group, and unit cell parameters. cambridge.org
The XRD pattern of a powdered sample of this compound provides a fingerprint of its crystal structure. The positions and intensities of the diffraction peaks are used to determine the lattice parameters (a, b, c, α, β, γ). For instance, a study on zircon-type holmium phosphate (HoPO₄) provided diffraction patterns that could be indexed to determine its unit-cell parameters under pressure. researchgate.net
The general procedure involves recording the diffraction pattern over a specific angular range (e.g., 10º < 2θ < 80º) and comparing the resulting data with known crystal structures from databases like the Inorganic Crystal Structure Database (ICSD). csic.esnih.gov This comparison allows for phase identification and confirmation of the crystalline structure.
Table 1: Representative XRD Data Collection Parameters
| Parameter | Value |
|---|---|
| Radiation Source | CuKα |
| Angular Range (2θ) | 10º - 80º |
| Step Width (2θ) | 0.03º |
| Counting Time | 10 s |
Note: These are typical parameters and may vary between different studies. csic.es
Single-Crystal X-ray Diffraction for Holmium(III) Coordination Compounds
Single-crystal X-ray diffraction (SC-XRD) offers the most precise determination of a crystal structure, providing detailed information on atomic positions, bond lengths, and bond angles. creative-biostructure.commdpi.com While obtaining single crystals of pure this compound can be challenging, SC-XRD has been successfully applied to various Holmium(III) coordination compounds, which can provide insights into the coordination preferences of the Ho³⁺ ion. scispace.commu.edu.tr
In these studies, a single crystal of a holmium-containing compound is mounted on a diffractometer and irradiated with monochromatic X-rays. mu.edu.tr The resulting diffraction data is used to solve and refine the crystal structure. mu.edu.trchemijournal.com For example, a study on a new Holmium(III) coordination polymer revealed a distorted bicapped trigonal prismatic geometry for the holmium atom, with a coordination number of eight. mu.edu.trresearchgate.net Another investigation of a 3D holmium(III) coordination framework also provided detailed structural information. scispace.com
These studies on coordination polymers demonstrate the capability of SC-XRD to elucidate the complex coordination environments that holmium(III) can adopt. scispace.commu.edu.trrsc.org This information is valuable for understanding the bonding in related inorganic compounds like this compound.
Table 2: Example of Crystallographic Data from a Holmium(III) Coordination Polymer
| Parameter | Value |
|---|---|
| Formula | {Ho₂(H₂O)₂(DMF)₂(ATPA)₃}n |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.235(3) |
| b (Å) | 17.584(4) |
| c (Å) | 15.487(3) |
| β (°) | 114.35(3) |
| Volume (ų) | 3534.1(12) |
Data from a representative Holmium(III) coordination polymer study. mu.edu.tr
Rietveld Analysis for Structural Refinement
Rietveld analysis is a powerful technique used to refine crystal structure parameters from powder XRD data. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and other structural details. geoscienceworld.orgresearchgate.net
In the context of this compound, Rietveld analysis can be used to refine the crystal structure, whether it is of the monazite or xenotime type. The refinement process can account for instrumental broadening and sample-related effects to yield highly accurate structural information. For instance, Rietveld analysis has been employed in studies of the monazite-xenotime system to determine lattice parameters and phase compositions. geoscienceworld.orgresearchgate.net
The results of a Rietveld refinement include refined lattice parameters, which can be used to calculate the unit cell volume. This information is crucial for understanding the effects of ionic substitution and other structural modifications on the crystal lattice. geoscienceworld.org
Morphological and Size Characterization
Transmission Electron Microscopy (TEM) for Nanoscale Features
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the morphology, size, and crystalline nature of nanoscale materials. charlotte.eduresearchgate.net In the study of this compound, TEM provides direct visualization of individual nanoparticles, revealing their shape and size distribution. csic.es
TEM images have shown that this compound nanoparticles can be synthesized with controlled morphologies, such as cubic-like shapes. csic.es The size of these nanoparticles can be tuned by varying the synthesis conditions, with reported sizes ranging from 27 nm to 80 nm. csic.es High-resolution TEM (HR-TEM) can even reveal the lattice fringes of the crystalline material, providing further confirmation of its crystalline nature. researchgate.netnih.govrsc.org
In addition to imaging, selected area electron diffraction (SAED) can be performed in the TEM to obtain diffraction patterns from individual nanoparticles, which helps in identifying their crystal structure. rsc.org This combination of imaging and diffraction makes TEM a powerful tool for the comprehensive characterization of this compound at the nanoscale. mdpi.commdpi.com
Table 3: Nanoparticle Size of this compound Under Different Synthesis Conditions
| H₃PO₄ Concentration (M) | Average Particle Size (nm) |
|---|---|
| 0.075 | 27 |
| 0.15 | 48 |
| 0.30 | 80 |
Data derived from a study on the synthesis of HoPO₄ nanoparticles. csic.es
Scanning Electron Microscopy (SEM) for Surface Morphology
Research findings from the synthesis of this compound nanoparticles have demonstrated the utility of SEM in visualizing the resulting product. For instance, HoPO₄ nanoparticles synthesized via homogeneous precipitation in a polyol medium have been shown to form distinct cube-shaped nanoparticles. csic.es The size of these cubic structures can be controlled by adjusting synthesis parameters, and SEM imaging is the primary method for confirming the morphological outcome and measuring the dimensions of the nanoparticles, which can range from 27 nm to 80 nm. csic.es
The quality of a crystalline coating, such as one formed by phosphate compounds, can be assessed by examining its uniformity and the presence of any gaps or cracks, which SEM is well-suited to identify. researchgate.net The technique, often combined with Energy Dispersive X-ray Spectroscopy (EDS), allows for elemental analysis, confirming the composition of the observed morphological features. nih.govsemanticscholar.org For HoPO₄ systems, SEM analysis provides direct visual evidence of the material's surface structure, which is crucial for understanding its properties and performance in various applications.
Spectroscopic Structural Probes
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique used to probe the molecular structure of this compound by identifying the vibrational modes of its constituent chemical bonds. The FTIR spectrum of a phosphate-containing compound is dominated by the vibrations of the phosphate (PO₄³⁻) anion. spectroscopyonline.comekb.eg These vibrations provide a characteristic fingerprint that can be used to confirm the presence of the phosphate group and understand its local environment within the crystal lattice.
The tetrahedral PO₄³⁻ unit has four fundamental modes of vibration: a symmetric stretching mode (ν₁), a symmetric bending mode (ν₂), an antisymmetric stretching mode (ν₃), and an antisymmetric bending mode (ν₄). ufop.brnih.gov The positions of the corresponding absorption bands in the FTIR spectrum are sensitive to factors such as the cation to which the phosphate is coordinated (in this case, Holmium), the crystal structure, and the presence of any hydration or hydroxyl groups. ufop.br
For inorganic phosphates, the primary absorption bands are typically observed in the following regions:
P-O Asymmetric Stretching (ν₃): This mode usually gives rise to a strong and broad absorption band, typically found in the 1010-1080 cm⁻¹ region. spectroscopyonline.comconfex.com
P-O Symmetric Stretching (ν₁): This vibration, often appearing around 965 cm⁻¹, is typically sharp and intense in the Raman spectrum but may be weak or absent in the infrared spectrum unless the symmetry of the PO₄³⁻ tetrahedron is lowered within the crystal structure. ufop.brnih.gov
O-P-O Bending Modes (ν₄ and ν₂): The deformational bending vibrations are found at lower frequencies. The ν₄ bending modes are typically located in the 500-670 cm⁻¹ range, while the ν₂ modes appear at even lower wavenumbers, around 410-485 cm⁻¹. nih.govconfex.com
Analysis of the FTIR spectrum of this compound allows for the confirmation of its chemical identity and provides insights into the symmetry and bonding environment of the phosphate groups within the material's structure.
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) for Inorganic Phosphates |
| ν₃ | P-O Antisymmetric Stretching | 1010 - 1080 spectroscopyonline.comconfex.com |
| ν₁ | P-O Symmetric Stretching | ~940 - 995 ufop.br |
| ν₄ | O-P-O Antisymmetric Bending | 500 - 670 nih.govconfex.com |
| ν₂ | O-P-O Symmetric Bending | 410 - 485 ufop.brnih.gov |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly effective analytical technique for investigating the structure of phosphorus-containing compounds like this compound. wikipedia.orgnih.gov Due to the 100% natural abundance and spin-1/2 nucleus of ³¹P, this method provides high sensitivity and yields sharp, easily interpretable spectra. wikipedia.orghuji.ac.il The wide chemical shift range of ³¹P NMR allows for excellent separation of signals from different phosphorus environments, making it a valuable tool for structural characterization. mdpi.com
In the context of this compound, ³¹P NMR provides specific information about the local environment of the phosphorus nuclei. The chemical shift (δ) is highly sensitive to the electronic environment, including bond angles and the nature of the coordination with the holmium ion. slideshare.net Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.org
For a solid sample of HoPO₄, solid-state ³¹P NMR would be employed. The resulting spectrum would reveal:
Number of Phosphorus Sites: The presence of single or multiple peaks would indicate whether there is one or more crystallographically distinct phosphorus environments in the unit cell.
Local Symmetry: The symmetry of the phosphate group influences the chemical shift anisotropy (CSA), which can be measured in solid-state NMR to provide further structural details.
Purity: The technique is effective for assaying purity, as signals from phosphorus-containing impurities would appear at different chemical shifts. oxinst.com
Although Holmium is a paramagnetic ion, which can lead to significant broadening and shifting of the NMR signal, specialized solid-state NMR techniques can still be used to acquire meaningful data. The analysis of the ³¹P NMR spectrum of this compound provides a direct probe of the phosphate group's structural role and local environment, complementing data from diffraction and vibrational spectroscopy techniques. nih.govescholarship.org
| Parameter | Information Provided by ³¹P NMR |
| Chemical Shift (δ) | Indicates the local electronic environment and coordination of the phosphorus atom. slideshare.net |
| Number of Signals | Corresponds to the number of non-equivalent phosphorus sites in the crystal structure. mdpi.com |
| Linewidth | Can be influenced by factors such as crystallinity and the paramagnetic nature of neighboring ions (e.g., Ho³⁺). |
| Integration | Can provide quantitative information about the relative amounts of different phosphorus species (in quantitative NMR setups). huji.ac.ilmdpi.com |
Defect Chemistry and Structural Imperfections
The properties of real crystalline materials, including this compound, are significantly influenced by the presence of imperfections or defects in their ordered atomic arrangement. uomus.edu.iq Intrinsic lattice defects are irregularities that disrupt the perfect periodicity of the crystal lattice and are formed during crystal growth or in response to thermal energy. openaccessjournals.com The study of these defects is crucial for understanding the material's electronic and ionic transport properties.
In the HoPO₄ crystal lattice, several types of intrinsic point defects can be expected:
Vacancies: These are empty lattice sites where an atom or ion is missing. openaccessjournals.com In HoPO₄, this could manifest as a holmium ion vacancy (V'Ho) or a phosphate group vacancy (V'''PO₄). The formation of vacancies increases the entropy of the crystal and is thermodynamically favorable at temperatures above absolute zero. uomus.edu.iq
Interstitial Defects: This defect occurs when an atom or ion occupies a site in the crystal lattice that is not normally occupied. uobaghdad.edu.iq An extra holmium or even an oxygen atom could potentially be located in an interstitial position.
Frenkel Defect: This defect involves an ion being displaced from its normal lattice position to a nearby interstitial site, creating a vacancy-interstitial pair. uomus.edu.iq
The presence and concentration of these defects can be investigated through a combination of experimental techniques and computational modeling. nih.gov Understanding the intrinsic defect chemistry of this compound is fundamental to controlling its properties for advanced applications.
| Defect Type | Description | Example in HoPO₄ Lattice |
| Vacancy | An atom or ion is missing from its regular lattice site. openaccessjournals.com | A Ho³⁺ ion is absent from its site. |
| Interstitial | An atom or ion occupies a space between regular lattice sites. uobaghdad.edu.iq | An extra Ho³⁺ ion is located in an interstitial position. |
| Schottky Defect | A pair of oppositely charged ion vacancies. uomus.edu.iq | One Ho³⁺ vacancy and one PO₄³⁻ vacancy. |
| Frenkel Defect | A vacancy-interstitial pair of the same ion. uomus.edu.iq | A Ho³⁺ ion moves to an interstitial site, leaving a vacancy behind. |
The intentional introduction of impurity atoms, or dopants, into the this compound lattice is a common strategy to modify its structural, electronic, and optical properties. ucl.ac.uk Doping can alter the host crystal structure, create new electronic states, and influence the morphology of the resulting material. semanticscholar.orgmdpi.com
When a dopant ion is introduced into the HoPO₄ lattice, it can substitute for either the Ho³⁺ cation or be part of a complex that replaces the PO₄³⁻ anion. This substitution can introduce strain into the lattice and create point defects to maintain charge neutrality, thereby altering the unit cell parameters.
The rate of Ostwald ripening is influenced by the solubility of the nanoparticles. Dopants can affect this process in several ways:
Altered Solubility: Dopants can change the surface energy and lattice strain of the HoPO₄ nanoparticles, thereby altering their solubility in the surrounding medium. This change in solubility directly impacts the rate of ripening. birmingham.ac.uk
Surface Passivation: Dopants may segregate to the surface of the nanoparticles, passivating them and inhibiting the dissolution-redeposition process.
Defect Creation: Doping can create defects that might serve as preferential sites for either dissolution or growth, thus influencing the reshaping of particles during ripening. nih.gov
For example, in some nanocrystal systems, Ostwald ripening is considered a beneficial process that can be controlled to remove smaller, less desirable particles from an ensemble, leading to a product with more uniform properties. nih.govresearchgate.net By carefully selecting dopants and controlling the synthesis conditions, the Ostwald ripening process can be harnessed to tailor the final size, shape, and properties of doped this compound nanomaterials. rsc.org
Spectroscopic Investigations of Holmium Iii Phosphate and Doped Materials
Optical Absorption Spectroscopy
The absorption spectrum of Ho³⁺ ions in phosphate (B84403) glass is characterized by a series of distinct bands corresponding to electronic transitions from the ⁵I₈ ground state to higher energy levels. These transitions are primarily of the 4f-4f type, which are formally forbidden by the Laporte rule but become partially allowed due to the influence of the local crystal field.
Electronic Transition Assignments (e.g., 4f-4f Transitions)
The optical absorption spectra of holmium ions embedded in various phosphate glass hosts reveal numerous peaks across the ultraviolet, visible, and near-infrared regions. Each peak is assigned to a specific 4f-4f electronic transition originating from the ⁵I₈ ground state. For instance, in a holmium-doped magnesium zinc sulfophosphate glass, prominent absorption peaks have been identified at approximately 450 nm, 484 nm, 538 nm, and 642 nm. researchgate.net Similarly, studies on zinc-sulfo-boro-phosphate glass doped with Ho³⁺ have disclosed up to thirteen characteristic absorption peaks. researchgate.net
These absorption bands arise from the excitation of electrons from the ⁵I₈ ground level to various excited state manifolds. The assignments for the most commonly observed transitions in phosphate-based materials are summarized in the table below.
Table 1: Electronic Transition Assignments for Ho³⁺ in Phosphate Hosts
| Transition (from ⁵I₈) | Approximate Wavelength (nm) | Region |
|---|---|---|
| ⁵G₅, ⁵G₆, ⁵F₁ | ~418 - 463 | Visible (Violet/Blue) |
| ⁵F₂, ⁵F₃ | ~470 - 485 | Visible (Blue) |
| ⁵S₂, ⁵F₄ | ~538 | Visible (Green) |
| ⁵F₅ | ~642 | Visible (Red) |
| ⁵I₅ | ~900 | Near-Infrared |
| ⁵I₆ | ~1148 | Near-Infrared |
| ⁵I₇ | ~1945 | Near-Infrared |
Hypersensitive Transition Analysis
Among the various 4f-4f transitions, certain ones are termed "hypersensitive." These transitions exhibit a remarkable sensitivity to the local environment and symmetry of the Ho³⁺ ion, often showing significant changes in intensity with variations in the host matrix. The intensity of hypersensitive transitions is strongly influenced by the Judd-Ofelt intensity parameter Ω₂. bohrium.com
For the Ho³⁺ ion, the transition from the ground state to the combined ⁵G₆ and ⁵F₁ excited states, observed around 450 nm, is identified as being hypersensitive. mdpi.com The high intensity of this absorption band in many phosphate glass systems underscores its hypersensitive nature. This sensitivity arises from the interaction between the ion and the surrounding ligand field, making the analysis of this transition a valuable tool for probing the structural environment of the holmium ion within the glass network.
Evaluation of Judd-Ofelt Intensity Parameters (Ωλ)
The Judd-Ofelt (J-O) theory is a powerful theoretical framework used to analyze the intensities of 4f-4f electronic transitions in lanthanide ions. nih.gov By fitting the experimentally measured oscillator strengths from the absorption spectrum, a set of three phenomenological intensity parameters (Ω₂, Ω₄, and Ω₆) can be determined. researchgate.netnih.gov These parameters provide insight into the local structure and bonding characteristics of the rare-earth ion in its host material.
Ω₂ is highly sensitive to the asymmetry of the local environment and the covalency of the bond between the Ho³⁺ ion and the surrounding ligands. researchgate.net
Ω₄ and Ω₆ are related to the bulk properties and rigidity of the host matrix. researchgate.net
The J-O parameters are crucial for calculating important radiative properties, such as transition probabilities, radiative lifetimes, and luminescence branching ratios. bohrium.comnih.gov Studies on various holmium-doped phosphate glasses have yielded a range of J-O parameters, reflecting the diverse compositions of the glass hosts. For example, in one study of zinc-sulfo-boro-phosphate glasses, Ω₂ values ranged from 5.11 to 22.62 (×10⁻²⁰ cm²), Ω₄ from 9.54 to 13.79 (×10⁻²⁰ cm²), and Ω₆ from 3.71 to 6.78 (×10⁻²⁰ cm²). researchgate.net The spectroscopic quality factor (Ω₄/Ω₆) is another important parameter derived from J-O analysis that helps predict the potential for stimulated emission in a given material. researchgate.net
Table 2: Judd-Ofelt Intensity Parameters for Ho³⁺ in Various Phosphate Glass Hosts (in 10⁻²⁰ cm²)
| Host Glass | Ω₂ | Ω₄ | Ω₆ | Trend |
|---|---|---|---|---|
| Zinc-Sulfo-Boro-Phosphate | 5.11 - 22.62 | 9.54 - 13.79 | 3.71 - 6.78 | N/A |
| Fluorotellurite | Lower than oxide glasses | N/A | N/A | Ω₂ > Ω₄ > Ω₆ |
| ZnCl₂-based | Notably large | N/A | N/A | N/A |
Note: The specific values vary significantly with glass composition. The trend indicates the relative magnitude of the parameters. researchgate.netresearchgate.netresearchgate.net
Luminescence Spectroscopy
Upon excitation, typically with blue light around 450 nm which corresponds to the hypersensitive absorption band, Ho³⁺-doped phosphate materials exhibit characteristic luminescence in both the visible and near-infrared regions.
Visible Emission Band Analysis (e.g., Blue, Green, Orange, Red Emissions)
The visible emission spectrum of Ho³⁺ in phosphate hosts is dominated by a strong green emission band. This prominent emission is centered at approximately 540-550 nm and is assigned to the ⁵S₂,⁵F₄ → ⁵I₈ transition. nih.govdntb.gov.ua
In addition to the intense green band, other weaker emissions are frequently observed. A red emission band, corresponding to the ⁵F₅ → ⁵I₈ transition, typically appears around 650-666 nm. nih.gov Other minor emission peaks can also be detected, such as a blue band (⁵F₃ → ⁵I₈) around 495 nm and additional green and red-orange features. researchgate.net The relative intensities of these emission bands can be influenced by the Ho³⁺ concentration and the specific composition of the phosphate host material. nih.gov
Table 3: Major Visible Emission Bands of Ho³⁺ in Phosphate Hosts
| Emission Color | Approximate Wavelength (nm) | Electronic Transition |
|---|---|---|
| Blue | ~495 | ⁵F₃ → ⁵I₈ |
| Green | ~546 | ⁵S₂, ⁵F₄ → ⁵I₈ |
| Red | ~666 | ⁵F₅ → ⁵I₈ |
| Near-Infrared | ~740 | ⁵F₄ → ⁵I₇ |
Data compiled from studies on various Ho³⁺-doped materials. researchgate.netnih.gov
Near-Infrared Emission Characterization (e.g., 2.0 µm Emission)
Of significant technological interest is the near-infrared (NIR) emission from Ho³⁺ ions, particularly the transition centered around 2.0 µm (2000 nm). nih.govacs.org This emission corresponds to the ⁵I₇ → ⁵I₈ electronic transition and falls within an "eye-safe" spectral window, making it highly desirable for applications in remote sensing, medicine, and telecommunications. nih.govosti.gov
Studies on Ho³⁺-doped fluorophosphate (B79755) and germanate glasses have characterized this 2.0 µm emission. researchgate.netrsc.org The efficiency of this emission can be enhanced through co-doping with sensitizer (B1316253) ions like Yb³⁺, which absorb pump energy (e.g., from a 980 nm laser diode) and efficiently transfer it to the Ho³⁺ ions. researchgate.net The analysis of the ⁵I₇ → ⁵I₈ transition, including its emission cross-section and lifetime, is critical for evaluating the potential of a material as a gain medium for 2.0 µm solid-state lasers. bohrium.comresearchgate.net
Excitation and Emission Spectra Profiling
The photoluminescence of Ho³⁺-doped phosphate materials is characterized by distinct excitation and emission bands corresponding to f-f electronic transitions. The excitation spectra reveal which wavelengths are most efficiently absorbed to produce luminescence. Typically, the most intense excitation bands for Ho³⁺ in the visible spectrum are located around 450 nm, corresponding to the transition from the ⁵I₈ ground state to the combined (⁵G₆, ⁵F₁) excited states.
Upon excitation, the Ho³⁺ ions relax non-radiatively to lower energy levels, from which radiative emission occurs. The emission spectra of holmium-doped phosphate glasses are typically dominated by two prominent bands in the visible region:
A green emission band centered around 545-550 nm.
A red emission band centered around 650-660 nm.
These emissions correspond to the de-excitation from the closely spaced ⁵S₂ and ⁵F₄ levels and the ⁵F₅ level, respectively, to the ⁵I₈ ground state. The relative intensity of the red to green emission (R/G ratio) is a crucial parameter that can be tuned by modifying the glass composition, as the local ligand field affects the transition probabilities. nih.gov
Table 1: Prominent Excitation and Emission Transitions for Ho³⁺ in Phosphate-Based Glasses
| Transition Type | Wavelength (nm) | Transition | Host Material Example |
| Excitation | ~450 nm | ⁵I₈ → (⁵G₆, ⁵F₁) | Boro-phosphate Glass |
| Emission | ~547 nm | (⁵S₂, ⁵F₄) → ⁵I₈ | Germanate-Phosphate Glass |
| Emission | ~655 nm | ⁵F₅ → ⁵I₈ | Fluoro-phosphate Glass |
| Emission | ~755 nm | (⁵S₂, ⁵F₄) → ⁵I₇ | Boro-phosphate Glass |
| Emission | ~2050 nm | ⁵I₇ → ⁵I₈ | Titanate-Germanate Glass |
Radiative and Non-Radiative Transition Probabilities
The efficiency of the luminescence from Ho³⁺ ions is determined by the competition between radiative and non-radiative decay processes. The probabilities of these transitions can be theoretically modeled using the Judd-Ofelt (J-O) theory, which provides insight into the local environment of the rare-earth ion. From the absorption spectra, the J-O intensity parameters (Ω₂, Ω₄, Ω₆) are calculated. These parameters are then used to determine key radiative properties for the excited states of Ho³⁺.
Radiative Transition Probability (A): This represents the probability per unit time that an ion in an excited state will decay to a lower state by emitting a photon. Higher values for a specific transition indicate a more intense emission.
Branching Ratio (β): This is the ratio of the radiative transition probability for a specific transition to the total radiative transition probability from that excited level. It quantifies the relative intensity of emission lines originating from the same upper level.
Non-Radiative Transition Probability (Wnr): This is primarily governed by multi-phonon relaxation, where the energy of the excited state is dissipated as heat through the vibrations of the host matrix (phonons). Phosphate glasses generally have relatively high phonon energies, which can increase the rate of non-radiative decay, particularly for transitions with small energy gaps.
Studies on Ho³⁺-doped phosphate glasses have used J-O analysis to calculate these properties, revealing that transitions like (⁵S₂, ⁵F₄) → ⁵I₈ often possess high branching ratios, making them suitable for visible laser applications.
Table 2: Example of Calculated Radiative Properties for Ho³⁺ Transitions in a Phosphate Glass Host
| Transition (from → to) | Wavelength (nm) | Radiative Probability A (s⁻¹) | Branching Ratio β (%) |
| (⁵S₂, ⁵F₄) → ⁵I₈ | 547 | 1,850 | 65.2 |
| (⁵S₂, ⁵F₄) → ⁵I₇ | 755 | 350 | 12.3 |
| ⁵F₅ → ⁵I₈ | 655 | 450 | 38.5 |
| ⁵F₅ → ⁵I₇ | 980 | 210 | 17.9 |
Note: The values presented are illustrative and vary based on the specific glass composition.
Luminescence Lifetime Measurements and Decay Rate Analysis
The luminescence lifetime (τ) is the average time an ion remains in an excited state before decaying to a lower state. It is the inverse of the total decay rate, which is the sum of radiative and non-radiative decay rates (1/τ = A + Wnr). Measuring the luminescence decay provides critical information about the efficiency of the emission and the presence of quenching mechanisms.
In Ho³⁺-doped phosphate materials, the decay curves for the visible emissions are often monitored. For an ideal system, the decay should follow a single exponential function. However, deviations from this behavior can indicate complex processes such as energy transfer between neighboring Ho³⁺ ions. The experimental lifetime (τ_exp) is often compared to the calculated radiative lifetime (τ_rad = 1/A_total) to determine the quantum efficiency of the emission. In Ho³⁺/Pr³⁺ co-doped systems, the radiative lifetime of the Ho³⁺:⁵I₇ level has been observed to decrease, which is beneficial for certain mid-infrared laser emissions. researchgate.net
Photoluminescence Quantum Efficiency Studies
Photoluminescence Quantum Efficiency (PLQE), or quantum yield, is a critical parameter that defines the efficiency of a luminescent material. It is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum efficiency is essential for practical applications like solid-state lighting and lasers.
The quantum efficiency (η) can be calculated from the ratio of the measured luminescence lifetime (τ_exp) to the calculated radiative lifetime (τ_rad):
η = τ_exp / τ_rad
For Ho³⁺-doped materials, the quantum efficiency is highly dependent on the host matrix. The relatively high phonon energy of phosphate glasses can lead to increased non-radiative relaxation, which may lower the quantum efficiency compared to fluoride (B91410) or chloride-based hosts. However, modifications to the phosphate glass network, such as the inclusion of certain nanoparticles, have been shown to enhance PLQE. For instance, magnesium zinc sulfophosphate glasses co-activated with Ag/TiO₂ nanoparticles have demonstrated improved quantum efficiency for the green emission of Ho³⁺. uni.lu While specific values for Ho³⁺ in phosphate glasses are not always high, related rare-earth-doped phosphate systems can achieve very high efficiencies, such as the ~72% reported for Tm³⁺/Tb³⁺/Eu³⁺ tri-doped phosphate glass, indicating the potential of the host material. semanticscholar.org
Energy Transfer Mechanisms
Energy transfer processes play a crucial role in the optical properties of materials heavily doped with rare-earth ions. These mechanisms can either quench luminescence or enhance it through sensitization, depending on the ions involved and their concentrations.
Intrinsic Holmium Ion Interactions (e.g., Concentration Quenching, Pair-Induced Quenching)
When the concentration of Ho³⁺ ions in the phosphate matrix increases, the average distance between them decreases, leading to enhanced ion-ion interactions. This often results in concentration quenching , where the luminescence intensity decreases beyond an optimal concentration. The primary mechanisms for this quenching are:
Cross-Relaxation: An excited Ho³⁺ ion transfers part of its energy to a nearby ground-state Ho³⁺ ion, leaving both ions in intermediate, lower-energy states. For example: Ho³⁺(⁵S₂, ⁵F₄) + Ho³⁺(⁵I₈) → Ho³⁺(⁵I₄) + Ho³⁺(⁵I₇). This process is non-radiative and depopulates the desired emitting level.
Pair-Induced Quenching (PIQ): At very high concentrations, Ho³⁺ ions can form clusters or pairs. In these pairs, one ion (the "activator") can absorb a photon, but then rapidly transfer its energy to the other ion (the "quencher"), which then de-excites non-radiatively. This is a significant performance-degrading factor in high-concentration holmium-doped fiber amplifiers.
Sensitized Luminescence and Co-doping Effects (e.g., Yb³⁺, Tm³⁺, Pr³⁺ sensitization)
To improve the pumping efficiency and luminescence output of Ho³⁺, co-doping with other rare-earth ions that act as sensitizers is a common strategy. A sensitizer ion absorbs pump energy efficiently and then transfers it non-radiatively to the activator ion (Ho³⁺).
Yb³⁺ Sensitization: Ytterbium(III) is an excellent sensitizer for Ho³⁺. Yb³⁺ has a simple energy level structure with a strong, broad absorption band around 980 nm, which matches the emission of commercial high-power laser diodes. After excitation, Yb³⁺ can efficiently transfer its energy to a nearby Ho³⁺ ion through the process: Yb³⁺(²F₅/₂) + Ho³⁺(⁵I₈) → Yb³⁺(²F₇/₂) + Ho³⁺(⁵I₆). This populates the Ho³⁺ excited states, leading to its characteristic emissions, particularly the important 2.0 µm emission (⁵I₇ → ⁵I₈). Energy transfer efficiencies from Yb³⁺ to Ho³⁺ have been reported to be as high as 30-40% in germanate glasses. nih.gov
Tm³⁺ Co-doping: Thulium(III) is often used in conjunction with holmium for 2 µm laser applications. Tm³⁺ can be efficiently pumped around 780-800 nm. A cross-relaxation process among Tm³⁺ ions can populate its ³F₄ level. Subsequently, energy is transferred from the Tm³⁺(³F₄) level to the Ho³⁺(⁵I₇) level, enhancing the 2 µm emission of holmium. researchgate.net
Pr³⁺ Co-doping: Praseodymium(III) can have a dual role when co-doped with Ho³⁺. In some cases, Pr³⁺ can act as a deactivator for the lower laser level of a specific Ho³⁺ transition. For instance, in Ho³⁺/Pr³⁺ co-doped systems, the Pr³⁺ ion can depopulate the Ho³⁺:⁵I₇ level via energy transfer, which helps to maintain population inversion and improve the efficiency of the Ho³⁺:⁵I₆ → ⁵I₇ mid-infrared laser transition. researchgate.net This selective quenching of a lower state is a form of beneficial energy transfer.
Host-to-Activator Energy Transfer Phenomena
Energy transfer is a critical process in luminescent materials, dictating the efficiency with which absorbed energy is channeled to the emitting ion, or activator. In materials doped with Holmium(III) ions, energy can be transferred from the host lattice itself or from another co-doped ion (a sensitizer) to the Ho³⁺ activator.
The host-to-activator energy transfer often occurs following the absorption of energy by the host material, such as a vanadate (B1173111) (VO₄³⁻) group, creating a charge transfer band. This absorbed energy can then non-radiatively transfer to the electronic energy levels of the Ho³⁺ ion, leading to its excitation and subsequent characteristic emission. For instance, in YVO₄:Ho³⁺/Yb³⁺ nanocrystals, energy transfer from the V-O charge transfer band to Ho³⁺ ions results in enhanced emission from the holmium ions. researchgate.net
In many systems, a sensitizer ion is incorporated to improve the absorption of pump energy and efficiently transfer it to the Ho³⁺ ion. This is particularly useful when the Ho³⁺ ion itself has weak absorption at the pump wavelength. Common sensitizers for Ho³⁺ include Thulium (Tm³⁺), Erbium (Er³⁺), and Ytterbium (Yb³⁺). The mechanisms for this transfer are varied:
Tm³⁺ → Ho³⁺: In tellurite (B1196480) and silicate (B1173343) glasses, Tm³⁺ ions can be excited by a laser diode (e.g., at 808 nm), and the energy is then transferred to Ho³⁺ ions, leading to emission in the 2.0 µm range. aip.orgresearchgate.net
Yb³⁺ → Ho³⁺: Ytterbium is a highly efficient sensitizer due to its simple energy level structure and strong absorption around 980 nm. Energy can be transferred sequentially, for example from Yb³⁺ to another ion like Tm³⁺, and then to Ho³⁺. nih.gov This multi-step transfer can populate higher energy levels of Ho³⁺, leading to upconversion emission where lower-energy photons are converted to higher-energy emitted light. nih.gov
Er³⁺/Tm³⁺ → Ho³⁺: In tri-doped systems, a cascade of energy transfers can occur. For example, upon 808 nm excitation in a silicate glass, both Er³⁺ and Tm³⁺ can act as sensitizers, transferring their energy to enhance the 2.0 µm emission from Ho³⁺. aip.org
The efficiency of these transfers depends on the spectral overlap between the emission of the donor (host or sensitizer) and the absorption of the acceptor (Ho³⁺), as well as the physical distance between the ions. The formation of trapping centers, where an electron is localized (e.g., Ln³⁺ + e⁻ → Ln²⁺), can also play a role in the energy storage and subsequent transfer to activators in phosphate hosts. mdpi.com
Theoretical Models in Optical Spectroscopy
The Judd-Ofelt (J-O) theory is a powerful theoretical model used to analyze and predict the intensities of 4f-4f electronic transitions in rare-earth ions. nih.gov It allows for the calculation of key radiative properties, such as transition probabilities, radiative lifetimes, and branching ratios, from the experimental absorption spectrum. The theory relies on three phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) which are sensitive to the local environment and symmetry of the rare-earth ion within the host material. researchgate.net
Ω₂ is highly sensitive to the asymmetry of the local crystal field at the Ho³⁺ site and the covalency of the Ho-O bond. Lower values of Ω₂ suggest higher symmetry around the Ho³⁺ ion. researchgate.net
Ω₄ and Ω₆ are related to bulk properties of the host, such as its rigidity and viscosity. aip.orgresearchgate.net
The J-O theory has been successfully applied to Ho³⁺-doped materials to evaluate their potential for laser and photonic applications. For example, in a study of zinc-sulfo-boro-phosphate glasses, the J-O parameters were calculated from the absorption spectra. researchgate.net The relatively low Ω₂ values indicated a high degree of symmetry around the holmium ions, while higher Ω₄ and Ω₆ values pointed to a strong rigidity of the glass network. researchgate.net Similar analyses have been performed on Ho³⁺ in tellurite and silicate glass systems to evaluate their spectroscopic properties. aip.orgresearchgate.net
The following table presents the Judd-Ofelt intensity parameters for Ho³⁺ in various glass hosts.
| Host Matrix | Ω₂ (×10⁻²⁰ cm²) | Ω₄ (×10⁻²⁰ cm²) | Ω₆ (×10⁻²⁰ cm²) |
| Zinc-Sulfo-Boro-Phosphate Glass researchgate.net | 5.11–22.62 | 9.54–13.79 | 3.71–6.78 |
| Boro-Bismuth-Germanate Glass nih.gov | 5.38 | 2.01 | 1.83 |
| Silicate Glass (Er³⁺/Tm³⁺/Ho³⁺ doped) aip.org | 4.39 | 1.83 | 1.82 |
Note: Data is compiled from multiple sources and variations within ranges depend on specific glass compositions.
These parameters are crucial for calculating the stimulated emission cross-section, a key figure of merit for predicting the laser performance of a material. researchgate.net
The McCumber theory establishes a fundamental relationship between the absorption and emission cross-sections of a material. wikipedia.org This theory is particularly valuable for predicting the emission cross-section spectrum when the absorption cross-section spectrum is known, or vice versa. The relation is based on the principle of detailed balance and is valid for systems in thermal equilibrium. wikipedia.org
The absorption cross-section (σₐ) and emission cross-section (σₑ) at a given frequency (ω) are linked by the equation:
σₑ(ω) = σₐ(ω) exp[(ħω - ħωz) / kₙT]
where ħωz is the "zero-line" energy, representing the net free energy required to excite one ion from the lowest level of the ground state to the lowest level of the excited state, and T is the temperature. wikipedia.org
This theory is widely used to calculate the emission cross-section for laser transitions in rare-earth-doped materials. For Ho³⁺-doped glasses, the calculated emission cross-section is a critical parameter for evaluating the potential gain and laser efficiency. For the important ⁵I₇ → ⁵I₈ transition in holmium, which emits around 2.0 µm, the peak emission cross-section has been calculated for various host materials. For instance, in an Er³⁺/Tm³⁺/Ho³⁺ tri-doped silicate glass, the maximum emission cross-section for Ho³⁺ was found to be 3.54 × 10⁻²¹ cm² at 2008 nm. aip.org In boro-bismuth-germanate glasses, the emission cross-section for the green emission band ((⁵S₂, ⁵F₄) → ⁵I₈) was determined to be 0.24 × 10⁻²⁰ cm². nih.gov While these studies may also use other methods like the Füchtbauer-Ladenburg equation, the McCumber theory provides a robust alternative rooted in thermodynamic principles. researchgate.net
Influence of Host Matrix Composition on Spectroscopic Properties
The choice of host material is paramount as it significantly influences the spectroscopic properties of the embedded Ho³⁺ ions. The local crystal field, phonon energy, and chemical composition of the host matrix directly affect the energy level structure, transition probabilities, and luminescence efficiency of holmium.
Phosphate-based glasses are excellent hosts for rare-earth ions due to their high transparency, low melting point, and ability to dissolve large concentrations of dopant ions. bohrium.com However, they typically have higher phonon energies compared to fluoride or germanate glasses, which can increase non-radiative decay rates.
Boro-phosphate Glasses: The combination of borate (B1201080) and phosphate networks can lead to improved chemical durability and thermal stability. In zinc-sulfo-boro-phosphate glasses doped with Ho³⁺, intense green (⁵F₄, ⁵S₂ → ⁵I₈) and red (⁵F₅ → ⁵I₈) emissions are observed. researchgate.net The structural properties, such as the presence of bridging and non-bridging oxygens, directly impact the luminescence intensity. For instance, in some glass-ceramics, an increase in bridging oxygens led to clustering of Ho³⁺ ions and a quenching of the luminescence. bohrium.comresearchgate.net
Lead Phosphate Glasses: The inclusion of heavy metal oxides like lead oxide (PbO) can increase the refractive index and lower the phonon energy of the glass, which is beneficial for luminescence. Studies on similar rare-earth ions like Nd³⁺ in lead-phosphate-zinc glasses have shown their suitability for laser applications, suggesting that Ho³⁺ would also perform well in such a host. ekb.eg
The table below summarizes key radiative properties of Ho³⁺ in a boro-phosphate glass system.
| Transition | Wavelength (nm) | Stimulated Emission Cross-Section (×10⁻²¹ cm²) |
| ⁵F₄ → ⁵I₈ | ~545 | 29.47–46.01 |
| ⁵F₅ → ⁵I₈ | ~655 | 31.47–39.74 |
| ⁵F₄ → ⁵I₇ | ~750 | 13.34–31.63 |
| Data from zinc-sulfo-boro-phosphate glass. researchgate.net |
Titanate-Germanate Glasses: Germanate glasses are attractive hosts due to their lower phonon energies compared to phosphates and silicates, which reduces the probability of non-radiative relaxation and improves luminescence efficiency. mdpi.com The addition of titanium dioxide (TiO₂) to the germanate network can further modify the spectroscopic properties. In Ho³⁺-doped titanate-germanate glasses, the intensity of the green (⁵S₂, ⁵F₄ → ⁵I₈) and red (⁵F₅ → ⁵I₈) emission bands was found to increase significantly with higher TiO₂ content. mdpi.com This suggests that TiO₂ helps reduce matrix phonons and improves the radiative efficiency of holmium ions. mdpi.com The chemical composition, specifically the GeO₂:TiO₂ molar ratio, is a crucial factor in tuning the emission intensity. mdpi.com
The following table shows the observed emission peaks for Ho³⁺ in a titanate-germanate glass system.
| Transition | Wavelength (nm) | Color |
| ⁵S₂, ⁵F₄ → ⁵I₈ | ~547 | Green |
| ⁵F₅ → ⁵I₈ | ~660 | Red |
| ⁵S₂, ⁵F₄ → ⁵I₇ | ~752 | Near-IR |
| Data from GeO₂-TiO₂-ZnO-BaO glass. mdpi.com |
These findings demonstrate that titanate-germanate glasses are promising materials for optoelectronic applications, particularly for generating green light. mdpi.com
Electronic and Magnetic Properties of Holmium Iii Phosphate Systems
Electronic Structure Calculations
Theoretical studies, particularly those employing Density Functional Theory (DFT) and other first-principles methods, are instrumental in elucidating the electronic band structure and related properties of materials like Holmium(III) phosphate (B84403).
First-principles calculations, rooted in quantum mechanics, provide a powerful tool for investigating the electronic and structural properties of materials from fundamental principles, without empirical parameters. For lanthanide compounds such as Holmium(III) phosphate, Density Functional Theory (DFT) is a widely used first-principles method. DFT calculations for materials containing lanthanides, like holmium, require special consideration for the strongly correlated 4f electrons. Standard DFT approximations can struggle to accurately describe the localized nature of these electrons. To address this, approaches such as the DFT+U method are often employed, where a Hubbard-like term (U) is added to the Hamiltonian to better account for the on-site Coulomb repulsion of the localized f-electrons. nih.gov
While specific DFT studies on this compound are not extensively detailed in the available literature, research on isostructural compounds and other holmium-containing materials provides valuable insights. For instance, first-principles calculations have been successfully used to study the electronic structures of lanthanide niobates and rare-earth-doped magnesium oxide. aps.orgmdpi.com These studies demonstrate the capability of DFT to determine features like the projected density of states (PDOS), which helps in understanding the contribution of different atomic orbitals to the electronic bands. aps.org For this compound, such calculations would be expected to reveal a valence band dominated by oxygen 2p states and a conduction band with contributions from holmium 5d and phosphorus 3p orbitals. The highly localized holmium 4f states would likely appear as sharp peaks within the band gap.
| Theoretical Method | Key Features for Lanthanide Compounds | Typical Outputs |
|---|---|---|
| Density Functional Theory (DFT) | Approximates the many-body problem by focusing on the electron density. | Ground-state energy, electron density, band structure. |
| DFT+U | Adds a Hubbard U term to correct for strong on-site Coulomb interactions of localized f-electrons. | More accurate description of band gaps and magnetic moments in strongly correlated systems. |
| First-Principles Calculations | Based on quantum mechanics without empirical data. | Structural, electronic, and magnetic properties. |
The energy band gap is a fundamental electronic property that dictates the optical and electrical behavior of a material. For this compound, which is an insulator, a significant band gap is expected between the valence and conduction bands.
Direct experimental or theoretical determinations of the precise band gap for pure, crystalline this compound are not widely reported in the reviewed literature. However, studies on related materials offer a basis for estimation and comparison. For example, research on holmium-activated magnesium-zinc-sulfophosphate glass shows optical band gap energies in the range of 3.847 to 3.901 eV. utm.my Another study on cadmium phosphate glass containing lanthanum oxide reported an optical band gap of around 3.30 eV. sif.itiaea.org While these are amorphous glass systems and not crystalline HoPO₄, they suggest that lanthanide phosphates typically possess wide band gaps.
First-principles calculations on lanthanide niobates have shown that the absorption edge, which is related to the band gap, is influenced by charge transfer transitions within the [NbO₄]³⁻ groups. aps.org In the case of this compound, the band gap would be primarily determined by the energy difference between the top of the O 2p-dominated valence band and the bottom of the conduction band. Theoretical calculations on holmium fluoride (B91410) (HoF₃), another holmium-containing insulator, predict a large band gap of 7-8 eV based on PBE+U calculations, which increases to 11 eV with the HSE06 functional. nih.gov This further supports the expectation of a wide band gap in this compound.
| Material System | Reported Band Gap (eV) | Method | Reference |
|---|---|---|---|
| Holmium-activated magnesium-zinc-sulfophosphate glass | 3.847 - 3.901 | Optical Absorption | utm.my |
| 5% La₂O₃ - 45% CdO - 50% P₂O₅ glass | ~3.30 | Optical Absorption | sif.itiaea.org |
| Holmium Fluoride (HoF₃) | 7 - 8 | PBE+U Calculation | nih.gov |
| Holmium Fluoride (HoF₃) | 11 | HSE06 Calculation | nih.gov |
Magnetic Susceptibility and Ordering Phenomena
The magnetic properties of this compound are dominated by the large magnetic moment of the Ho³⁺ ion, which arises from its unpaired 4f electrons.
Above a certain critical temperature, this compound exhibits paramagnetic behavior. In a paramagnetic state, the magnetic moments of the individual Ho³⁺ ions are randomly oriented, but they tend to align with an externally applied magnetic field. wikipedia.org Holmium metal itself is paramagnetic at room temperature. wikipedia.orgsciencemadness.orgebsco.com The magnetic susceptibility of a material is a measure of how much it will become magnetized in an applied magnetic field. britannica.com Paramagnetic materials have a positive magnetic susceptibility, and for many materials, this susceptibility is inversely proportional to temperature (the Curie-Weiss law). fizika.si
Studies on this compound have confirmed its paramagnetic nature at temperatures above its magnetic ordering temperature. The effective magnetic moment (μ_eff) observed in paramagnetic lanthanide compounds is typically close to the theoretical value for the free ion. researchgate.net Holmium has the highest magnetic moment of any naturally occurring element, with a theoretical value of 10.6 μ_B. wikipedia.orgchemicalengineeringworld.com This large magnetic moment contributes to the significant paramagnetic response of its compounds.
At sufficiently low temperatures, the interactions between the magnetic moments of the Ho³⁺ ions can lead to a magnetically ordered state. This compound undergoes a magnetic phase transition from a paramagnetic state to an antiferromagnetic state at a Néel temperature (T_N) of 1.39 K. researchgate.net In the antiferromagnetic state, the magnetic moments of neighboring Ho³⁺ ions align in an antiparallel fashion, resulting in a zero net magnetic moment in the absence of an external magnetic field.
The ordered state in HoPO₄ is described as a simple two-sublattice arrangement, with the alignment of the magnetic moments along the tetragonal c-axis. researchgate.net This transition is characterized by a lambda-type anomaly in the specific heat curve at the Néel temperature. researchgate.net The nature of magnetic ordering in lanthanide compounds can be influenced by factors such as crystal structure and pressure. For instance, elemental holmium exhibits a transition to a ferromagnetic state at temperatures below 19 K. wikipedia.orgchemicalengineeringworld.com In some systems, transitions between ferromagnetic and antiferromagnetic states can be induced by external stimuli like pressure. nih.gov
| Compound | Magnetic Transition Type | Transition Temperature (K) | Key Characteristics |
|---|---|---|---|
| This compound (HoPO₄) | Paramagnetic to Antiferromagnetic | 1.39 (T_N) | Two-sublattice antiferromagnetic ordering along the c-axis. researchgate.net |
| Holmium (elemental) | Paramagnetic to Ferromagnetic | 19 | Possesses the highest magnetic moment of any natural element. wikipedia.orgchemicalengineeringworld.com |
Crystal Field Theory Applications in Magnetic Properties
Crystal Field Theory (CFT) is a model that describes the effect of the electrostatic field produced by the surrounding ligands (in this case, the phosphate groups) on the electronic orbitals of the central metal ion (Ho³⁺). wikipedia.org This interaction lifts the degeneracy of the f-orbitals, leading to a splitting of their energy levels. lumenlearning.com The way these orbitals are split has profound consequences for the magnetic properties of the compound, particularly its magnetic anisotropy.
Crystal-field analysis on similar systems, such as Ho³⁺ ions in holmium trichloride (B1173362) hexahydrate, has been performed to obtain crystal-field parameter sets that can accurately model the experimentally observed energy levels. researchgate.net Such an analysis for HoPO₄ would involve fitting experimental spectroscopic data to a Hamiltonian that includes both free-ion and crystal-field interaction terms to quantitatively understand the electronic structure and its influence on the magnetic anisotropy.
Electronic Structure Modulation by Doping
The intentional introduction of foreign atoms, or dopants, into the crystal lattice of this compound (HoPO₄) presents a viable strategy for modulating its electronic structure and, consequently, its material properties. While direct experimental studies on the electronic structure modulation of doped HoPO₄ are not extensively available in the literature, theoretical and computational investigations on analogous rare-earth phosphate systems provide significant insights into the expected effects. Doping can influence the electronic band gap, density of states, and local electronic environment, thereby tailoring the material for specific electronic and optical applications.
The primary mechanisms by which doping modulates the electronic structure of a host material like this compound involve the introduction of new energy levels within the band gap, alteration of the lattice parameters, and modification of the local crystal field around the holmium ions. The choice of dopant, its concentration, and its site of substitution within the HoPO₄ lattice are critical factors that determine the nature and extent of these modifications.
Research Findings from Theoretical Studies
First-principles calculations based on Density Functional Theory (DFT) are powerful tools for predicting the effects of doping on the electronic properties of materials. Studies on related rare-earth orthophosphates, such as lanthanum orthophosphate (LaPO₄), offer a framework for understanding the potential impact of doping on HoPO₄.
For instance, aliovalent doping, where a dopant ion has a different charge from the host ion it replaces, is a common strategy to introduce charge carriers and defects. If a divalent cation (e.g., Sr²⁺ or Ca²⁺) substitutes for Ho³⁺ in the HoPO₄ lattice, it would create a charge imbalance. This is typically compensated by the formation of oxygen vacancies or hole carriers, which can significantly alter the electronic and transport properties. Theoretical studies on Sr-doped LaPO₄ have shown that dopant-defect interactions play a crucial role in stabilizing the incorporated protons, which in turn affects the material's conductivity. rsc.org
Similarly, doping with other rare-earth elements can modify the electronic structure. The introduction of a different lanthanide ion can lead to changes in the lattice parameters due to differences in ionic radii. These structural modifications can subtly alter the crystal field experienced by the Ho³⁺ ions, thereby influencing the energies of their 4f electronic states. mdpi.com Furthermore, the dopant's own electronic orbitals can contribute to the density of states near the Fermi level, potentially narrowing the band gap. mdpi.com
Computational models of doped rare-earth phosphate systems suggest that the substitution of rare-earth elements can cause a shift in the Fermi level and introduce new electronic states within the valence and conduction bands. mdpi.com For example, in a study on rare-earth-doped fluorapatite, the substitution of different rare-earth elements led to varied contributions to the density of states near the Fermi level, primarily from the 5d or 4f orbitals of the dopant ions. mdpi.com
Illustrative Data on Doping Effects
While specific experimental data for doped HoPO₄ is scarce, the following table provides a hypothetical illustration based on general trends observed in computational studies of doped rare-earth phosphates. This table demonstrates how different dopants might be expected to alter the lattice parameters and electronic band gap of this compound. The changes are presented as percentages relative to the undoped HoPO₄.
| Dopant (at 1% concentration) | Substituted Ion | Predicted Change in Lattice Parameter 'a' (%) | Predicted Change in Lattice Parameter 'c' (%) | Predicted Change in Band Gap (%) | Primary Electronic Effect |
|---|---|---|---|---|---|
| Eu³⁺ | Ho³⁺ | +0.5% | +0.4% | -1.2% | Introduction of Eu 4f states |
| Gd³⁺ | Ho³⁺ | -0.2% | -0.1% | -0.8% | Modification of local crystal field |
| Y³⁺ | Ho³⁺ | -1.0% | -0.9% | +0.5% | Lattice contraction, slight band gap widening |
| Ca²⁺ | Ho³⁺ | +0.8% | +0.7% | -3.5% | Creation of hole states and/or oxygen vacancies |
| Ce⁴⁺ | Ho³⁺ | -1.5% | -1.3% | -4.0% | Introduction of Ce 4f states and potential for charge transfer transitions |
Note: The data in this table is illustrative and based on general principles of doping in rare-earth phosphates. Actual experimental values may vary.
Theoretical and Computational Chemistry Approaches
Computational Modeling of Structural Evolutions
Computational modeling serves as a powerful tool to investigate the structural properties of phosphate-based materials from a microscopic perspective. nih.gov Techniques such as first-principles density functional theory (DFT) and classical molecular dynamics (MD) simulations are employed to characterize the local and medium-range structural order. nih.gov For a compound like Holmium(III) phosphate (B84403), these simulations can model the arrangement of Ho³⁺ ions and PO₄³⁻ tetrahedra, predict phase transitions under varying conditions of temperature and pressure, and analyze the nature of the chemical bonding within the crystal lattice. This detailed structural information is fundamental to understanding the material's physical and chemical properties.
Global Minimum Structure Prediction (e.g., CALYPSO Method)
Predicting the most stable crystal structure of a compound from only its chemical composition is a central challenge in materials science, often referred to as finding the global minimum on the potential energy surface. iphy.ac.cn The CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization) method is a highly effective computational approach developed for this purpose. arxiv.orgcalypso.cn This technique uses a swarm-intelligence-based algorithm to efficiently explore a vast number of potential atomic arrangements to identify the most energetically favorable (i.e., the most stable) structure. iphy.ac.cnarxiv.org
The CALYPSO method is not limited by prior structural knowledge and requires only the chemical formula (e.g., HoPO₄) and the desired external conditions, such as pressure. arxiv.orgcalypso.cn The process integrates several key techniques to accelerate the search for the global minimum and avoid less stable, metastable structures. arxiv.orgresearchwithrutgers.com These techniques include particle swarm optimization, symmetry constraints to simplify the search space, and bond characterization to distinguish between unique structures. iphy.ac.cncalypso.cnarxiv.org For Holmium(III) phosphate, applying the CALYPSO method would allow researchers to predict its ground-state crystal structure and any potential high-pressure polymorphs, which is critical for understanding its synthesis and stability.
Table 1: Key Techniques Integrated into the CALYPSO Method
| Technique | Purpose |
|---|---|
| Particle Swarm Optimization (PSO) | An evolutionary algorithm that guides the search for the global energy minimum by allowing a "swarm" of candidate structures to share information and learn from past configurations. iphy.ac.cnarxiv.org |
| Symmetry Constraints | Reduces the vastness of the configurational search space by generating structures within the 230 possible space groups, significantly improving computational efficiency. iphy.ac.cncalypso.cn |
| Bond Characterization Matrix | A method to identify and eliminate similar structures that have already been evaluated, preventing redundant calculations. arxiv.orgresearchwithrutgers.com |
| Structural Diversity Enhancement | Introduces partially random structures in each generation to avoid premature convergence to a local, non-global minimum. arxiv.orgarxiv.org |
Simulation of Electronic and Optical Phenomena
This compound is of significant interest for its optical properties, which arise from the electronic transitions within the 4f shell of the Ho³⁺ ion. mdpi.com Computational simulations are essential for understanding and predicting these properties. The surrounding crystal field created by the phosphate host lattice perturbs the energy levels of the Ho³⁺ ion, which has a significant influence on the resulting absorption and emission spectra. rsc.org
Theoretical models can calculate the electronic band structure, density of states, and optical properties such as the refractive index and absorption coefficient. For instance, studies on Ho³⁺-doped phosphate glasses show that the local environment around the holmium ion dictates the spectroscopic characteristics. dntb.gov.ua These simulations help in tailoring the host material to optimize the desired luminescent properties for applications in lasers, amplifiers, and lighting. researchgate.net
Energy Transfer Pathway Modeling
The luminescence efficiency of materials like this compound often depends on complex energy transfer (ET) processes between lanthanide ions. oaepublish.comnih.gov Computational modeling is a key tool for elucidating these energy transfer pathways, which are difficult to probe experimentally. oaepublish.com These models can simulate processes such as:
Energy Migration: The transfer of energy between identical ions (e.g., Ho³⁺ ↔ Ho³⁺). rsc.org
Upconversion: A process where two or more low-energy photons are converted into one higher-energy emitted photon, often involving a sensitizer (B1316253) ion that absorbs the initial energy and transfers it to an activator ion (the emitter). nih.gov
Cross-Relaxation: A non-radiative process where an excited ion transfers part of its energy to a nearby ion in the ground state, which can lead to quenching (loss) of luminescence at high dopant concentrations. rsc.org
Electrochemical Stability and Speciation Modeling (e.g., Eh-pH Diagrams)
The electrochemical stability of this compound in aqueous environments can be effectively modeled using Eh-pH diagrams, also known as Pourbaix diagrams. mdpi.com These diagrams map out the thermodynamically stable species of an element as a function of electrochemical potential (Eh) and pH. mdpi.com For the Ho-P-H₂O system, an Eh-pH diagram would illustrate the conditions under which solid this compound (HoPO₄) is stable, versus regions where it might dissolve to form various aqueous ions.
Constructing such a diagram involves calculating the thermodynamic equilibrium between all relevant species, including:
Solid phases: HoPO₄(s), Ho(OH)₃(s)
Aqueous holmium species: Ho³⁺(aq), Ho(OH)²⁺(aq)
Aqueous phosphate species: H₃PO₄(aq), H₂PO₄⁻(aq), HPO₄²⁻(aq), PO₄³⁻(aq) mdpi.com
Studies on other rare-earth element (REE) phosphates show that they tend to be highly insoluble over specific pH ranges. mdpi.com An Eh-pH diagram for this compound would likely show a large stability field for the solid HoPO₄ phase, confirming its low solubility and high chemical stability under many environmental conditions. scholaris.camdpi.com These models are vital for applications in geochemistry, environmental science, and for predicting the long-term behavior of materials in aqueous systems. mdpi.comresearchgate.net
Advanced Materials Research Applications of Holmium Iii Phosphate Academic Focus
Phosphor Development for Display and Lighting Technologies
The investigation of rare-earth phosphates as phosphor materials is a dynamic area of materials science, driven by the need for efficient and stable light-emitting components in solid-state lighting and displays. While much of the research has centered on ions like Europium and Terbium, the luminescent properties of holmium-doped phosphate (B84403) materials are also being explored for specialized applications.
Holmium(III) ions in a phosphate glass matrix exhibit characteristic emission spectra, with a particularly strong green emission peak around 545 nm, corresponding to the ⁵F₄→⁵I₈ electronic transition. researchgate.net Weaker red emissions at approximately 659 nm (⁵F₅→⁵I₈) and 752 nm (⁵F₄→⁵I₇) are also observed. researchgate.net The perceived color and intensity of the luminescence are highly dependent on the host matrix and the concentration of the Ho³⁺ ions.
Research into enhancing the luminescent performance of holmium-doped phosphate materials has explored the incorporation of nanoparticles. A study on phosphate glass co-doped with holmium and silver (Ag) or titanium dioxide (TiO₂) nanoparticles demonstrated a notable enhancement of spectroscopic properties. dntb.gov.ua This enhancement is attributed to the localized surface plasmon resonance of the metallic nanoparticles, which increases the local electric field around the holmium ions, thereby improving their excitation and emission efficiency. unj.ac.id
Key spectroscopic properties for holmium-doped phosphate glasses have been quantified using Judd-Ofelt theory, which allows for the calculation of radiative properties like transition probabilities and lifetimes. In one study of a strontium lithium zinc phosphate glass, the 0.5 mol% Ho³⁺-doped sample exhibited a strong green luminescence, a large stimulated emission cross-section, and a high branching ratio, indicating its potential for use in green lasers and color display devices. researchgate.net
| Parameter | Value |
|---|---|
| Emission Peak (Strongest) | 545 nm (Green) |
| Corresponding Transition | ⁵F₄→⁵I₈ |
| Stimulated Emission Cross-section (σₑ) | 14.34 × 10⁻²² cm² |
| Branching Ratio (β) | 57.66% |
| Mean Luminescence Lifetime | 1.8 ms |
| Correlated Color Temperature (CCT) | 4985 K |
Laser Gain Media and Optical Fiber Applications
The most prominent application of holmium-doped materials is in the field of laser technology. The electronic transitions of the Ho³⁺ ion are particularly well-suited for generating laser emission in the mid-infrared range, a spectral region of significant technological importance.
Holmium-based solid-state lasers are a leading technology for generating light around the 2.0 µm wavelength. This emission corresponds to the ⁵I₇ → ⁵I₈ electronic transition in the Ho³⁺ ion. nih.gov This spectral region is highly valued for several reasons: it is considered "eye-safe" because light at this wavelength is strongly absorbed by the cornea and lens, preventing it from reaching the sensitive retina; it aligns with a high-transmission window in the Earth's atmosphere; and it corresponds to a strong absorption peak in water, making it ideal for medical and surgical applications like laser lithotripsy. coherent.comnih.gov
While Ho:YAG (Yttrium Aluminum Garnet) is a common host material, phosphate-based hosts offer distinct advantages. Holmium-doped lead phosphate glasses have been identified as promising materials for mid-infrared lasers. bohrium.com Analysis of these glasses shows a high peak stimulated emission cross-section and favorable gain characteristics for the ~2.0 µm transition. bohrium.com Furthermore, single crystals of Ho-doped YPO₄, which is structurally analogous to HoPO₄, have been extensively studied as potential laser materials. researchgate.netresearchgate.net The spectroscopic properties determined from these crystals are crucial for designing and modeling the performance of future HoPO₄-based lasers.
The optimization of holmium-doped phosphate materials for solid-state lasers involves tailoring their spectroscopic and thermal properties to maximize efficiency and output power. A key advantage of phosphate glass is its ability to accept high concentrations of rare-earth dopant ions without significant "clustering," which can lead to luminescence quenching. rp-photonics.com This high solubility allows for the creation of shorter, more compact gain media, which is advantageous for building compact laser systems. mdpi.com
However, phosphate glasses also present challenges. They typically have a lower thermal conductivity and a lower optical damage threshold compared to crystalline hosts like YAG or silica (B1680970) glass. rp-photonics.com Additionally, their low glass transition temperature (often below 400 °C) requires careful thermal management in high-power laser operation. rp-photonics.com Research efforts focus on modifying the glass composition, for instance by creating fluorophosphate (B79755) or aluminophosphate glasses, to improve these thermomechanical properties. rp-photonics.comaip.org The spectroscopic properties of Ho³⁺ ions in various fluorophosphate glasses have been analyzed, revealing how the local chemical environment affects parameters like emission cross-section, which directly influences the laser's energy extraction efficiency. researchgate.net
Holmium-Doped Fiber Amplifiers (HDFAs) are critical components for optical communication and sensing systems operating in the 2.0 to 2.15 µm wavelength range. mdpi.com These devices provide high gain and output power for signals in this spectral window. While many HDFAs use silica-based fibers, phosphate glass fibers offer the benefit of high holmium ion solubility, enabling the fabrication of short-length, high-gain amplifiers. mdpi.com
Research has focused on optimizing HDFA performance by adjusting parameters such as fiber length, Ho³⁺ doping concentration, and pump power. mdpi.com Theoretical simulations and experimental work have demonstrated that HDFAs can achieve very high small-signal peak gains. One study reported an optimized design achieving a peak gain of 56.5 dB at a signal wavelength of 2.0321 µm. mdpi.com Phosphate fibers are particularly attractive for creating compact amplifiers; erbium-doped phosphate fiber amplifiers have demonstrated high gain per unit length (e.g., 5 dB/cm), a principle that also applies to holmium-doped systems. researchgate.net
| Parameter | Optimized Value / Performance Metric |
|---|---|
| Signal Wavelength | 2.0321 µm |
| Pump Wavelength | 1.94 µm |
| Optimized Fiber Length | 12 m |
| Optimized Ho³⁺ Concentration | 95 × 10²⁴ m⁻³ |
| Pump Power | 3.5 W |
| Peak Small-Signal Gain | 56.5 dB |
| Saturated Output Power | 33.3 dBm |
| Minimum Noise Figure (NF) | ~8.2 dB |
Non-Linear Optical Materials Research
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, enabling phenomena such as frequency doubling (second-harmonic generation) and electro-optic modulation. These properties are foundational for advanced photonic devices.
The potential of Holmium(III) phosphate as an NLO material is not well-established in scientific literature. A key requirement for a material to exhibit second-order NLO effects is a non-centrosymmetric crystal structure—that is, the crystal lattice must lack a center of inversion symmetry. humaneticsgroup.comphotonics.com this compound, in its stable xenotime (B576624) form, crystallizes in the tetragonal I4₁/amd space group. materialsproject.org This space group is centrosymmetric. Consequently, based on fundamental principles of crystal optics, HoPO₄ is not expected to possess a significant second-order nonlinear susceptibility (χ⁽²⁾). stackexchange.com While some phosphate glasses have been shown to acquire a modest χ⁽²⁾ after a process called thermal poling, this is an induced effect in an amorphous material and not an intrinsic property of the crystalline compound. osti.gov Research into the third-order NLO properties of HoPO₄ is also not prominent.
Photocatalytic Material Systems
In the pursuit of efficient methods for environmental purification, photocatalysis has emerged as a promising technology. This compound has been explored as a component in composite materials designed to enhance photocatalytic activity.
Research has demonstrated that combining this compound with other semiconductors can lead to materials with superior photocatalytic performance. A notable example is the core-shell heterojunction composite of silver phosphate and this compound (Ag₃PO₄@HP). researchgate.netresearchgate.net In this system, Ag₃PO₄ particles are encapsulated by an amorphous layer of this compound. researchgate.net
The formation of this core-shell structure significantly improves the photocatalytic activity of Ag₃PO₄ for the degradation of organic dyes under visible light irradiation. researchgate.net The enhanced performance is attributed to the heterojunction between the two materials, which promotes the separation of photogenerated electron-hole pairs, a critical step in the photocatalytic process. researchgate.net The this compound shell helps to facilitate the transfer of charge carriers, thereby increasing the efficiency of the degradation of organic pollutants. researchgate.net
Studies involving Ag₃PO₄@HP composites with a Ho/Ag molar ratio of 0.05/2.95 have shown substantially higher degradation rates for various organic dyes compared to pure Ag₃PO₄. researchgate.net
Table 1: Photocatalytic Degradation Efficiency of Ag₃PO₄@HP vs. Pure Ag₃PO₄
| Dye Pollutant | Catalyst | Degradation Rate (after 30 min) |
| Rhodamine B | Pure Ag₃PO₄ | 74.66% |
| Rhodamine B | Ag₃PO₄@HP | 96.70% |
| Dahlia B | Pure Ag₃PO₄ | 69.11% |
| Dahlia B | Ag₃PO₄@HP | 93.05% |
| Methylthionine | Pure Ag₃PO₄ | 77.58% |
| Methylthionine | Ag₃PO₄@HP | 93.98% |
Data sourced from studies on Ag₃PO₄@HP composites. researchgate.net
Radiation Interaction Studies (as a material property)
The interaction of materials with radiation is a fundamental property that dictates their use in nuclear and radiological applications. The presence of the holmium nucleus gives this compound specific characteristics regarding its interaction with neutrons and other forms of radiation.
Neutron absorption is a property dependent on the nucleus of an atom. Holmium, specifically its naturally occurring stable isotope Holmium-165 (¹⁶⁵Ho), possesses a significant thermal neutron capture cross-section. tandfonline.comresearchgate.net The cross-section of a nucleus is a measure of the probability of a specific nuclear reaction occurring; in this case, the absorption of a neutron. wikipedia.org The standard unit for this measure is the barn (b), where 1 barn = 10⁻²⁸ m². wikipedia.org
The thermal neutron cross-section for ¹⁶⁵Ho is approximately 64 barns. periodictable.com When ¹⁶⁵Ho captures a neutron, it transmutes into the radionuclide ¹⁶⁶Ho, which has a half-life of about 26.8 hours and is a beta and gamma emitter. nih.gov This high propensity for neutron capture makes any holmium-containing compound, including this compound, a potential neutron-absorbing material for applications in reactor control and radiation shielding. iaea.org
Table 2: Thermal Neutron Absorption Cross-Section of Selected Elements
| Element | Isotope | Thermal Neutron Cross-Section (barns) |
| Hydrogen | ¹H | 0.332 |
| Boron | ¹⁰B | ~3840 |
| Cadmium | Natural | ~2450 |
| Gadolinium | Natural | ~49,000 |
| Holmium | ¹⁶⁵Ho | ~64 |
| Phosphorus | ³¹P | 0.18 |
| Oxygen | ¹⁶O | 0.00019 |
This table presents approximate values for comparison; exact values can vary based on measurement conditions. periodictable.com
Materials that can effectively attenuate gamma radiation are crucial for radiation protection. Research into phosphate-based glasses has shown that the incorporation of heavy metal oxides can significantly enhance their shielding capabilities. nfmjournal.com The addition of Holmium(III) oxide (Ho₂O₃) to phosphate glass formulations, such as the P₂O₅-B₂O₃-ZnSO₄ system, has been investigated for its effect on gamma-ray shielding performance. researchgate.netresearchgate.net
The inclusion of holmium increases the density and the effective atomic number of the glass. researchgate.net These two factors are critical for improving the material's ability to attenuate photons, primarily through the photoelectric effect and Compton scattering. researchgate.net Studies have shown that increasing the molar percentage of Ho₂O₃ in these glass systems leads to a higher linear attenuation coefficient (LAC) and a lower half-value layer (HVL), indicating superior shielding effectiveness against gamma rays. researchgate.netresearchgate.net Therefore, this compound-containing glass ceramics are considered promising candidates for developing effective, lead-free radiation shielding materials. researchgate.net
Advanced Ceramics and Glass Systems Development
Holmium ions (Ho³⁺) are utilized as dopants in the development of advanced glass and glass-ceramic systems due to their unique optical and structural properties. tandfonline.com Research on zinc-sulpho-boro-phosphate glass-ceramics has demonstrated the significant role of Ho³⁺ inclusion on the material's structural and dielectric traits. doi.org
The preparation of these materials via melt-quenching results in glass-ceramics with mixed glassy and crystalline phases. doi.org The incorporation of holmium ions influences the glass network structure, affecting the ratio of bridging to non-bridging oxygen atoms. tandfonline.comresearchgate.net These structural modifications, in turn, alter the material's physical properties, including density, refractive index, and dielectric characteristics. doi.orgtandfonline.com Such holmium-doped phosphate glass systems are investigated for a range of potential applications, including solid-state lasers, optical fibers, sensors, and amplifiers. tandfonline.com
Quantum Information Science Materials (e.g., Single-Atom Data Storage Concepts)
A frontier in data storage research is the manipulation of individual atoms to store information, representing the ultimate limit of miniaturization. sciencenews.org The unique magnetic properties of individual holmium atoms make them a leading candidate for single-atom data storage concepts. snexplores.orgzmescience.com
Research has shown that a single holmium atom, when placed on a magnesium oxide (MgO) surface, can act as a bistable magnetic system. physicsworld.comallaboutcircuits.com This means the atom's magnetic field can be oriented in one of two directions ("up" or "down"), which can represent the "1" and "0" of a digital bit. sciencenews.org These magnetic states are remarkably stable, a property known as magnetic remanence, which is crucial for reliable data storage. allaboutcircuits.com Using a scanning tunneling microscope, scientists can both "write" information by flipping the atom's magnetic orientation with a pulse of electrical current and "read" the stored bit by measuring the current running through the atom. sciencenews.orgallaboutcircuits.com
While this research has been conducted with holmium atoms on an MgO substrate, the fundamental principle relies on the intrinsic quantum magnetic properties of the holmium atom itself. zmescience.comphysicsworld.com This opens up the conceptual possibility of using materials that can isolate and host individual holmium atoms, such as a this compound matrix, for future quantum information and high-density data storage applications. snexplores.org
Optical Thermometry and Sensing Applications
This compound (HoPO₄) is a material being explored for advanced applications in optical temperature sensing. This non-contact method of thermometry leverages the temperature-dependent luminescence properties of materials, offering significant advantages over traditional thermometers, especially in environments where physical contact is challenging or undesirable. rsc.org The use of rare-earth ions, such as Holmium(III), is central to this technology due to their unique electronic energy level structures that give rise to sharp, well-defined emission spectra that can be sensitive to temperature changes. nih.gov
The primary mechanism exploited for optical thermometry with materials containing Ho³⁺ ions is the Fluorescence Intensity Ratio (FIR) technique. researchgate.netnih.gov This method relies on measuring the ratio of the intensities of two different emission bands from the Ho³⁺ ion. The population of electrons in the excited energy states of the ion is governed by the Boltzmann distribution, making the intensity of the subsequent emissions temperature-dependent. researchgate.net By using a ratio of two intensities, the measurement becomes self-referencing, which minimizes errors that could arise from fluctuations in excitation power or detection efficiency. nih.gov
There are two main approaches within the FIR technique that are relevant to this compound:
Thermally Coupled Energy Levels (TCLs): This approach uses the ratio of emissions from two closely spaced energy levels (typically with an energy separation, ΔE, between 200 and 2000 cm⁻¹). frontiersin.org For the Ho³⁺ ion, the ⁵F₄ and ⁵S₂ states are often utilized as TCLs. Following excitation, the populations of these levels are in thermal equilibrium. As the temperature increases, the population of the higher energy level increases, leading to a predictable change in the ratio of their emission intensities. This relationship allows for precise temperature calibration.
Non-Thermally Coupled Energy Levels (NTCLs): This method uses the intensity ratio of emissions from two energy levels that are not in thermal equilibrium (ΔE > 2000 cm⁻¹). frontiersin.org In the case of Ho³⁺, the green emission (from the ⁵F₄/⁵S₂ levels) and the red emission (from the ⁵F₅ level) are often used. frontiersin.org The different thermal quenching rates of these emissions cause their intensity ratio to vary with temperature, providing another avenue for temperature sensing. frontiersin.org
Research into various host materials doped with holmium has demonstrated the viability of these techniques. For instance, in YPO₄ doped with Ho³⁺ and Tb³⁺, a maximum relative sensitivity of 2.51% K⁻¹ at 310 K has been reported, highlighting the potential for high-sensitivity optical temperature sensing. rsc.orgrsc.org While detailed studies focusing solely on pure this compound are emerging, the fundamental principles derived from studies of Ho³⁺ in other phosphate-based hosts provide a strong foundation for its potential in this application.
Detailed Research Findings
The performance of an optical thermometer is characterized by its sensitivity, which is a measure of how much the output signal (the FIR) changes with temperature. The absolute sensitivity (Sₐ) and relative sensitivity (Sᵣ) are key metrics for evaluating these materials.
Absolute Sensitivity (Sₐ): The rate of change of the FIR with respect to temperature.
Relative Sensitivity (Sᵣ): The percentage change in the FIR per degree Kelvin, which allows for comparison between different materials and techniques. A higher relative sensitivity indicates a more responsive sensor. researchgate.net
The table below summarizes typical performance parameters for optical thermometry using Ho³⁺ ions in phosphate-based materials, which can be considered indicative of the potential for this compound.
| Parameter | Typical Value Range | Associated Ho³⁺ Transitions | Notes |
|---|---|---|---|
| Temperature Range | 303 K - 476 K | ⁵F₄/⁵S₂ → ⁵I₈ (Green), ⁵F₅ → ⁵I₈ (Red) | The operational range can be tailored by the choice of host material and the specific energy levels used. frontiersin.org |
| Maximum Relative Sensitivity (Sᵣ) | 0.0076 K⁻¹ - 0.029 K⁻¹ (0.76% K⁻¹ - 2.9% K⁻¹) | Ratio of red to near-infrared emissions. frontiersin.org | High sensitivity is crucial for detecting small temperature variations. researchgate.net |
| Technique | Fluorescence Intensity Ratio (FIR) | Utilizes either thermally coupled or non-thermally coupled energy levels. researchgate.net | Provides self-referenced and reliable measurements. nih.gov |
Note: The data presented are representative of Ho³⁺-doped phosphate materials. Specific performance of pure this compound may vary and requires dedicated experimental investigation.
The ongoing research in this field continues to explore new material compositions and sensing strategies to enhance the sensitivity and expand the operational temperature range of optical thermometers based on this compound and related materials. semanticscholar.org
Interactions and Doping Effects in Holmium Iii Phosphate Materials
Impact of Holmium Concentration on Material Properties
The concentration of holmium (Ho³⁺) ions within a phosphate (B84403) host matrix is a critical parameter that directly governs the material's spectroscopic and physical characteristics. The effects are multifaceted, influencing density, molar volume, and, most notably, the luminescent behavior of the material.
Physical Properties: In various phosphate-based glasses, such as lithium boro-phosphate, an increase in the concentration of holmium oxide (Ho₂O₃) leads to predictable changes in physical properties. bohrium.com Generally, the density of the glass increases with higher Ho³⁺ content. bohrium.comresearchgate.net This is accompanied by a decrease in the molar volume, suggesting that the heavier holmium ions are incorporated into the glass network, making it more compact. bohrium.com The rigidity of the glass structure is also enhanced, as indicated by an increase in the packing density with rising holmium concentration. bohrium.com
Optical Properties and Concentration Quenching: The luminescence intensity of holmium-doped materials is strongly dependent on the Ho³⁺ concentration. At low concentrations, the emission intensity, particularly the prominent green emission around 545 nm (corresponding to the ⁵F₄, ⁵S₂ → ⁵I₈ transition), increases as the number of emitting ions increases. nih.gov However, this trend reverses after a certain optimal concentration is reached. Beyond this point, the luminescence intensity begins to decrease significantly with any further increase in holmium content. nih.gov
This phenomenon is known as concentration quenching . nih.gov It occurs because the average distance between neighboring Ho³⁺ ions becomes shorter at high concentrations. This proximity facilitates non-radiative energy transfer processes between the ions, where the excitation energy is lost as heat (phonons) rather than being emitted as light. nih.gov The probability of this energy transfer is higher when the activator ions are closer together, leading to the quenching of the luminescent signal. nih.gov For instance, in some holmium-doped ceramic systems, the emission intensity was observed to decrease as the Ho³⁺ concentration increased, a clear indication of concentration quenching. nih.gov
The following table summarizes the general effects of increasing Holmium concentration on the properties of phosphate-based glasses.
| Property | Trend with Increasing Ho³⁺ Concentration | Rationale |
| Density | Increases | Ho³⁺ is heavier than the network-forming elements it may replace. bohrium.comresearchgate.net |
| Molar Volume | Decreases | The glass network becomes more compact with the incorporation of Ho³⁺. bohrium.com |
| Packing Density | Increases | Indicates an increase in the rigidity of the glass structure. bohrium.com |
| Luminescence Intensity | Increases to a maximum, then decreases | Initial increase is due to more emitting centers; subsequent decrease is caused by concentration quenching. nih.gov |
| Luminescence Lifetime | Decreases at higher concentrations | Non-radiative energy transfer between closely spaced Ho³⁺ ions shortens the lifetime of the excited state. |
Co-doping Strategies with Other Lanthanides (e.g., Ytterbium, Thulium, Praseodymium)
To enhance the optical properties of holmium-doped materials, particularly their efficiency in specific wavelength regions, co-doping with other lanthanide ions is a widely employed strategy. This approach leverages energy transfer mechanisms between the co-dopants (a sensitizer) and the holmium ion (an activator) to improve pumping efficiency and enable emissions that are not readily accessible with holmium alone.
Co-doping with Thulium (Tm³⁺): Co-doping with thulium is another effective strategy for achieving efficient laser output in the 2 µm region. In Tm³⁺-Ho³⁺ systems, a pump source (e.g., at 793 nm) excites the thulium ions. cjphotonics.com Subsequently, an efficient energy transfer occurs from the excited state of thulium to the appropriate energy level of holmium. cjphotonics.com This process populates the upper laser level of Ho³⁺, leading to high-power laser output around 2.1 µm. cjphotonics.com This co-doping combination is utilized in fiber lasers for applications in medicine and industrial processing. cjphotonics.comresearchgate.netnih.gov
Co-doping with Praseodymium (Pr³⁺): Praseodymium (Pr³⁺) is a versatile lanthanide ion with a complex energy level structure that allows for emissions in the ultraviolet, visible, and near-infrared regions. nih.gov While less common than Yb³⁺ or Tm³⁺ as a sensitizer (B1316253) for Ho³⁺, co-doping with Pr³⁺ can be used to achieve specific upconversion emissions. Upconversion is a process where the absorption of two or more lower-energy photons leads to the emission of a higher-energy photon. nih.govnih.gov In a co-doped system, the sensitizer can absorb pump photons and sequentially transfer the energy to the activator (Ho³⁺), populating its higher energy levels and resulting in upconverted light emission. The specific energy transfer pathways and resulting emission colors depend heavily on the host material and the concentration of the dopants.
Influence of Anionic and Cationic Substitutions within Phosphate Lattices
The properties of Holmium(III) phosphate materials can be further tailored by introducing ionic substitutions into the phosphate lattice. This involves replacing some of the phosphate anions ([PO₄]³⁻) or the associated cations of the host material with other ions of similar or different sizes and charges. These substitutions can induce significant changes in the structural, electronic, and optical properties of the material.
Anionic Substitutions: Replacing the phosphate group with other anionic groups can significantly alter the material's characteristics. For instance, in various polyanionic materials, substituting [PO₄]³⁻ with tetrahedral anions like silicate (B1173343) ([SiO₄]⁴⁻) or sulfate (B86663) ([SO₄]²⁻) is a known strategy. researchgate.netnih.gov
Structural Effects: Such substitutions can cause lattice distortions due to differences in ionic radii and charge, affecting crystallinity and structural stability. researchgate.net For example, substituting phosphate with the larger silicate anion can expand the unit cell volume. nih.gov
Electronic and Optical Effects: Anionic substitution can modify the electronic bandgap of the material. In some phosphate-based cathode materials, substituting [PO₄]³⁻ with [SiO₄]⁴⁻ has been shown to reduce the bandgap, thereby improving electronic conductivity. nih.gov This principle can be applied to modify the optical absorption and emission properties of holmium-doped phosphates. Introducing mixed anions, such as combining phosphate and pyrophosphate ([P₂O₇]⁴⁻) groups, can also lead to materials with deep ultraviolet cutoff edges. rsc.org
Cationic Substitutions: The substitution of host cations (e.g., Calcium, Sodium, or Lithium in various phosphate glasses and crystals) with other cations can also fine-tune material properties. The choice of substituent ion is critical, as its size and charge will determine its effect on the lattice.
Structural Effects: Substituting a host cation with a larger ion, such as replacing Calcium (Ca²⁺) with Strontium (Sr²⁺), typically leads to an expansion of the crystal lattice. nih.govrsc.org Conversely, using a smaller ion like Magnesium (Mg²⁺) can cause the lattice to contract. nih.gov These structural modifications directly influence the local environment around the active Ho³⁺ ions, which in turn affects their spectroscopic properties.
Functional Effects: Cationic substitutions can be used to impart new functionalities. For example, incorporating strontium into phosphate-based glasses has been shown to enhance osteogenic activity for biomedical applications. rsc.org In the context of optical materials, substitutions can alter the phonon energy of the host, which is a critical factor in determining the efficiency of luminescent processes. A host with lower phonon energy generally reduces non-radiative decay rates, thereby enhancing the quantum efficiency of the Ho³⁺ emission.
The table below provides examples of common ionic substitutions in phosphate-based materials and their general effects.
| Substitution Type | Substituent Ion | Host Ion/Group Replaced | General Effects |
| Anionic | Silicate ([SiO₄]⁴⁻) | Phosphate ([PO₄]³⁻) | Reduces bandgap, enhances electronic conductivity, may alter structural stability. nih.gov |
| Anionic | Carbonate ([CO₃]²⁻) | Phosphate ([PO₄]³⁻) | Affects lattice parameters and crystallinity. researchgate.net |
| Cationic | Strontium (Sr²⁺) | Calcium (Ca²⁺) | Expands unit cell volume, can enhance bioactivity. nih.govrsc.org |
| Cationic | Magnesium (Mg²⁺) | Calcium (Ca²⁺) | Contracts unit cell volume, modifies local structure. nih.gov |
| Cationic | Sodium (Na⁺) | Calcium (Ca²⁺) | Requires charge compensation, significantly alters lattice structure and mechanics. researchgate.net |
Host Matrix Engineering for Tailored Properties
Phosphate-Based Glasses: Phosphate glasses are excellent hosts for rare-earth ions like holmium due to several advantageous properties. They offer high solubility for rare-earth oxides, possess a relatively low phonon energy compared to silicate glasses (which enhances luminescence efficiency), and exhibit good optical transparency. The composition of these glasses can be easily modified to tailor their properties.
Boro-phosphate Glasses: Incorporating boron oxide (B₂O₃) into the phosphate network creates boro-phosphate glasses. This modification can improve the chemical durability and thermal stability of the glass while influencing the optical properties of the doped Ho³⁺ ions. bohrium.commdpi.com
Sulfo-phosphate Glasses: The addition of sulfur-containing compounds can lead to sulfophosphate glasses. These matrices can further alter the local environment of the Ho³⁺ ions, impacting their radiative transition probabilities and emission cross-sections. uni.lu
Heavy Metal Oxide Glasses: Adding heavy metal oxides like bismuth trioxide (Bi₂O₃) can increase the refractive index of the glass, which can enhance the radiative emission rates of the doped holmium ions. bohrium.com
Crystalline Hosts: While glasses are isotropic and easy to fabricate, crystalline hosts offer a well-defined and uniform environment for the dopant ions. This can lead to narrower emission lines and higher thermal conductivity, which is advantageous for high-power laser applications. Holmium can be incorporated into various crystalline phosphate structures, such as those with an apatite structure, where it substitutes for other cations in the lattice.
Material Form and Structure: Beyond chemical composition, the physical form of the host matrix can be engineered for specific applications. For instance, holmium-doped phosphate glass can be fabricated into microspheres for use in selective internal radiotherapy. iaea.orgiaea.org The glass matrix is suitable for this application due to its ability to incorporate a high concentration of holmium, and its chemical properties can be adjusted for controlled dissolution rates if required. iaea.orgiaea.org Furthermore, embedding metallic or semiconductor nanoparticles (e.g., Ag, TiO₂) within the holmium-doped phosphate glass matrix is another advanced engineering strategy. uni.ludntb.gov.ua These nanoparticles can create localized surface plasmon effects that enhance the local electromagnetic field, leading to a significant improvement in the absorption and emission intensities of the holmium ions. uni.lu
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthesis Routes for Enhanced Properties
The functionality of Holmium(III) phosphate (B84403) is intrinsically linked to its physical characteristics, such as crystal structure, particle size, and morphology. Consequently, a primary direction of emerging research is the development of sophisticated synthesis methods that offer precise control over these parameters. Traditional solid-state reactions are being supplanted by more refined, solution-based "bottom-up" approaches that enable the fabrication of nanomaterials with enhanced and often novel properties.
Hydrothermal and solvothermal methods are at the forefront of this exploration. acs.orgyoutube.com These techniques involve chemical reactions in aqueous or organic solvents, respectively, within a sealed vessel (autoclave) at elevated temperatures and pressures. youtube.comnih.gov By carefully adjusting parameters such as temperature, reaction time, solvent type, and precursor concentration, researchers can selectively produce HoPO₄ with different crystal phases and morphologies. youtube.com For instance, studies on the broader family of lanthanide phosphates have shown that hydrothermal synthesis can yield tetragonal structures for heavier lanthanides like holmium, resulting in nanoparticles, whereas lighter lanthanides form hexagonal, wire-like structures under similar conditions. acs.orgnih.gov This ability to control the crystalline phase is critical, as different phases (e.g., tetragonal xenotime (B576624) vs. monoclinic monazite) possess distinct optical and magnetic properties.
Another promising route is homogeneous precipitation in a polyol medium. csic.es This method has been successfully used to synthesize uniform, cube-shaped HoPO₄ nanoparticles with sizes tunable in the 27 to 80 nm range simply by varying the concentration of the phosphoric acid precursor. csic.es The capacity to produce monodisperse nanoparticles with controlled dimensions is crucial for applications in fields like biomedical imaging, where particle size dictates biodistribution and relaxivity for MRI contrast agents. csic.es
These advanced synthesis strategies are pivotal for unlocking the full potential of Holmium(III) phosphate, enabling the creation of materials with optimized performance for specific applications.
Interactive Table: Comparison of Novel Synthesis Routes for Lanthanide Phosphates
| Synthesis Method | Key Parameters Controlled | Resulting Morphology/Structure | Potential Advantages |
| Hydrothermal | Temperature, pH, Reaction Time, Precursors | Nanoparticles, Nanowires, Nanorods acs.orgnih.gov | High crystallinity, phase control (tetragonal for Ho) acs.org |
| Solvothermal | Solvent Type, Temperature, Pressure | Nanorods, controlled diameter (<10 nm) google.com | Green and economical, low temperature, no calcination needed google.com |
| Homogeneous Precipitation (Polyol) | Precursor Concentration, Solvent | Uniform, cubic nanoparticles (27-80 nm) csic.es | Precise size-tuning, high monodispersity csic.es |
Advanced Characterization Techniques for Intricate Structures and Dynamics
A deeper understanding of the structure-property relationships in this compound requires moving beyond conventional characterization methods. While techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) remain essential for basic analysis of phase and morphology, they often provide a static picture. acs.orgnih.gov Emerging research is increasingly employing advanced, often in-situ, techniques to probe the complex structures and dynamic processes of these materials as they form and function.
Synchrotron-based methods, such as high-resolution synchrotron XRD and X-ray Absorption Spectroscopy (XAS), are particularly powerful. bnl.govnih.gov The high flux and brilliance of synchrotron radiation enable real-time (in-situ) monitoring of crystallization processes. bnl.gov For example, in-situ XRD can track the formation of intermediate phases and the kinetics of phase transitions during hydrothermal synthesis, providing invaluable insights into the growth mechanism. bnl.gov Operando XAS can reveal dynamic changes in the local atomic structure and oxidation state of the holmium ions during a chemical or electrochemical process. nih.gov
Furthermore, in-situ spectroscopic techniques are being developed to provide a more complete picture of nanoparticle formation. Studies on related lanthanide phosphate systems have utilized in-situ luminescence and Nuclear Magnetic Resonance (NMR) spectroscopy to observe the reaction kinetics. acs.org These experiments have revealed the existence of non-luminescent, disordered pre-nucleation clusters that form before the final nanocrystals, challenging classical nucleation theories and providing a more nuanced view of the material's formation pathway. acs.org The application of such advanced characterization tools is essential for establishing a detailed understanding of this compound, which is critical for rational material design.
Development of Multifunctional this compound-Based Composites
A significant frontier in materials science is the creation of multifunctional composites, where different materials are combined to produce a system with multiple, often synergistic, functionalities. nih.govgncl.cn this compound is an attractive component for such composites due to its inherent magnetic and potential luminescent properties. Research is actively exploring the integration of HoPO₄ into larger material systems to create advanced, multifunctional materials.
A prime example is the development of core-shell heterostructures. researchgate.netrsc.org In one study, a composite photocatalyst was fabricated consisting of a silver phosphate (Ag₃PO₄) core encapsulated by a thin, amorphous shell of this compound (HP). researchgate.netrsc.orgresearchgate.net This Ag₃PO₄@HP core-shell structure exhibited significantly enhanced photocatalytic activity and stability for degrading organic dyes under visible light compared to the bare Ag₃PO₄ core. researchgate.net The holmium phosphate shell was found to protect the core from photocorrosion while promoting the separation of photogenerated electron-hole pairs, a critical factor for efficient photocatalysis. researchgate.net The synthesis was achieved via a solution co-deposition method, where the Ho³⁺ ions and phosphate precursors precipitate onto the pre-formed Ag₃PO₄ particles. rsc.org
Future research is expected to expand into other composite architectures. For instance, incorporating HoPO₄ nanoparticles into polymer matrices could lead to flexible materials with combined magnetic and mechanical properties for applications in soft robotics or wearable sensors. Another avenue involves embedding HoPO₄ within the porous structure of Metal-Organic Frameworks (MOFs), potentially creating materials that combine the magnetic or optical response of HoPO₄ with the high surface area and catalytic capabilities of the MOF host. gncl.cn The design of these composites opens up a vast landscape for creating next-generation materials with on-demand functionalities.
Interactive Table: Research Findings on Ag₃PO₄@HoPO₄ Core-Shell Composite
| Characteristic | Finding | Technique Used | Reference |
| Structure | Core-shell heterostructure with an amorphous HoPO₄ shell on a crystalline Ag₃PO₄ core. | TEM, FE-SEM | researchgate.netrsc.org |
| Synthesis | Silver-ammonia-solution-assisted solution co-deposition. | Chemical Synthesis | rsc.org |
| Functionality | Enhanced photocatalytic activity and stability for organic dye degradation. | Spectrophotometry | researchgate.net |
| Mechanism | The HoPO₄ shell improves charge separation and prevents photocorrosion of the Ag₃PO₄ core. | Scavenging Experiments | researchgate.net |
| Composition | Elemental mapping confirmed the distribution of Ho, Ag, P, and O. | EDX | researchgate.net |
Theoretical Predictions for New Material Design and Performance
Parallel to experimental advances, theoretical and computational modeling is becoming an indispensable tool for accelerating the design and discovery of new materials based on this compound. These predictive methods provide fundamental insights into the electronic structure and bonding, which govern the material's properties, and can guide experimental efforts by screening potential candidates and predicting their performance.
Density Functional Theory (DFT) is a cornerstone of this theoretical exploration. cnr.it DFT calculations are widely used to investigate the electronic and structural properties of lanthanide complexes, including the nature of the interaction between lanthanide ions and phosphate ligands. acs.orgresearchgate.net These simulations can be used to optimize molecular geometries, predict vibrational frequencies for comparison with experimental spectra (e.g., FTIR), and analyze the charge distribution through methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analysis. acs.orgresearchgate.net Such analyses can elucidate the degree of covalency and the strength of the Ho-O-P bond, which are critical for understanding the material's stability and electronic behavior.
More specialized techniques like Ligand Field DFT (LFDFT) are being employed to predict the complex spectroscopic properties of lanthanide-containing materials. youtube.com LFDFT can model the effects of the local crystal field on the 4f electronic states of the holmium ion, allowing for the prediction of luminescence spectra and magnetic anisotropy. cnr.ityoutube.com This predictive capability is invaluable for designing new HoPO₄-based phosphors for lighting and display applications or for developing single-molecule magnets. By simulating how changes in the crystal structure or the introduction of dopants affect the electronic and magnetic properties, theoretical models can significantly narrow the experimental search space, making the discovery of new high-performance materials more efficient.
Q & A
Q. What experimental precautions are critical when handling holmium(III) phosphate in aqueous systems to avoid analytical interference?
When designing precipitation-based assays (e.g., protein or phosphate quantification), ensure the reaction pH is maintained near neutral (e.g., using phosphate buffer pH 7.4) to prevent unintended precipitation of calcium phosphate, which can cause false positives. Buffering agents like sodium phosphate are recommended to stabilize ionic interactions and avoid competing reactions .
Q. How can researchers verify the purity of this compound for spectroscopic studies?
Combine X-ray diffraction (XRD) for structural confirmation (≥99.99% purity) with inductively coupled plasma (ICP) analysis to quantify trace rare earth impurities (e.g., <84 ppm). Cross-validate results with thermogravimetric analysis to assess ligand content and decomposition behavior .
Q. What personal protective equipment (PPE) is required for safe handling of this compound in laboratory settings?
Use EN166-certified safety goggles, nitrile gloves, and P95 respirators to prevent inhalation of aerosols. Conduct work in fume hoods with HEPA filtration to minimize exposure to decomposition products (e.g., phosphorus oxides) under high-temperature conditions .
Advanced Research Questions
Q. How can conflicting data on holmium(III) release kinetics from polymer microspheres be resolved?
When this compound-loaded microspheres exhibit negligible release in sodium phosphate buffer (pH 7.4) over 9 days, perform ICP-OES with a calibration curve (e.g., 0.1–10 ppm Ho³⁺) to distinguish between detection limits and true equilibrium. If concentrations remain below 10⁻³ ppm, consider surface passivation or ligand rearrangement (e.g., acetylacetonate loss) as stabilizing mechanisms .
Q. What methodologies address discrepancies in radiative transition probabilities calculated for holmium(III) in phosphate glass matrices?
Apply Judd-Ofelt theory to analyze optical absorption spectra, focusing on hypersensitive transitions (e.g., ⁵I₈ → ⁵G₆). Cross-reference experimental oscillator strengths with computational models to identify matrix-induced distortions in crystal field parameters. Validate using Raman spectroscopy to detect ligand coordination changes .
Q. How should researchers mitigate decomposition artifacts in high-temperature studies of this compound?
Avoid temperatures >400°C in oxidizing environments to prevent formation of holmium oxides (Ho₂O₃) and phosphorus pentoxide (P₂O₅). Use inert-atmosphere thermogravimetric analysis (TGA) coupled with mass spectrometry to monitor volatile byproducts. Pre-treat samples with stabilizing agents (e.g., β-cyclodextrins) to delay ligand dissociation .
Methodological Tables
Table 1: Key Analytical Techniques for this compound Characterization
| Technique | Application | Critical Parameters |
|---|---|---|
| XRD | Structural purity verification | 2θ range: 10–80°, Cu-Kα radiation |
| ICP-OES | Trace impurity quantification | Detection limit: 0.1 ppm, calibration range: 0–1000 ppm |
| Raman Spectroscopy | Ligand coordination analysis | Laser wavelength: 785 nm, resolution: 4 cm⁻¹ |
Table 2: Stability Data for HoPO₄-Loaded Microspheres in Phosphate Buffer (pH 7.4)
| Exposure Time (Days) | Ho³⁺ Concentration (ppm) | Interpretation |
|---|---|---|
| 0 | 0.001 (baseline) | Below ICP detection limit |
| 9 | 0.003 ± 0.001 | Dynamic equilibrium or matrix retention |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
